4-Bromo-4',4''-dichlorotrityl alcohol
Description
BenchChem offers high-quality 4-Bromo-4',4''-dichlorotrityl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4',4''-dichlorotrityl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
845790-83-2 |
|---|---|
Molecular Formula |
C19H13BrCl2O |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
(4-bromophenyl)-bis(4-chlorophenyl)methanol |
InChI |
InChI=1S/C19H13BrCl2O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H |
InChI Key |
HWPQKVMCAWVBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Br)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Bromo-4',4''-dichlorotrityl Alcohol
The Physicochemical Profile and Synthetic Utility of a Tunable Trityl Scaffold
Introduction & Structural Analysis[1]
4-Bromo-4',4''-dichlorotrityl alcohol (BDD-Trt-OH) represents a specialized subclass of the triphenylmethyl (trityl) protecting group family. Unlike the standard trityl (Trt) or dimethoxytrityl (DMT) groups used ubiquitously in nucleoside and peptide chemistry, the BDD-Trt scaffold is engineered for two specific physicochemical properties: enhanced acid stability relative to standard trityls and functionalizability via the bromine handle.
Chemical Identity[2]
-
IUPAC Name: (4-Bromophenyl)bis(4-chlorophenyl)methanol
-
Molecular Formula:
-
Molecular Weight: 408.11 g/mol
-
Core Geometry: Propeller-shaped (
-like twist) due to steric repulsion between the ortho-hydrogens of the phenyl rings.
Electronic Environment & Hammett Analysis
The stability of the trityl protecting group is dictated by the stability of the corresponding carbocation (tritylium ion) formed during acidolysis.
-
Substituent Effects: The molecule features three para-halogen substituents (1x Br, 2x Cl).
-
Hammett Parameters:
- (Cl) ≈ +0.23
- (Br) ≈ +0.23
-
Mechanistic Implication: Both Chlorine and Bromine act as electron-withdrawing groups (EWG) by induction (-I), which dominates over their weak resonance donation (+M) in this context.
-
Outcome: The BDD-Trt cation is destabilized relative to the unsubstituted trityl cation. Consequently, the BDD-Trt ether/ester bond is more stable to acid than the standard Trt group. This allows for orthogonal deprotection strategies where a DMT group can be removed (e.g., with TCA) without affecting the BDD-Trt protection.
Synthetic Pathways[3][4]
The synthesis of BDD-Trt-OH is most efficiently achieved via a Grignard addition, leveraging the commercial availability of 4,4'-dichlorobenzophenone.
Reaction Logic
The reaction involves the nucleophilic attack of a 4-bromophenylmagnesium species on the carbonyl carbon of a dichlorobenzophenone. This route is preferred over Friedel-Crafts alkylation due to the deactivating nature of the halogenated rings, which would make Friedel-Crafts sluggish and prone to rearrangement.
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis of BDD-Trt-OH via Grignard addition.
Experimental Protocols
Synthesis of 4-Bromo-4',4''-dichlorotrityl Alcohol
Reagents:
-
4,4'-Dichlorobenzophenone (25.1 g, 100 mmol)
-
1,4-Dibromobenzene (28.3 g, 120 mmol)
-
Magnesium turnings (3.0 g, 125 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (crystal, catalytic)
Protocol:
-
Grignard Formation:
-
In a flame-dried 500 mL 3-neck flask under Argon, add Mg turnings and a crystal of iodine.
-
Dissolve 1,4-dibromobenzene in 100 mL THF. Add 10 mL of this solution to the Mg to initiate (look for turbidity/exotherm).
-
Add the remaining solution dropwise over 45 mins, maintaining a gentle reflux. Note: 1,4-dibromobenzene can form bis-Grignard; control stoichiometry and temperature to favor mono-Grignard.
-
-
Addition:
-
Cool the Grignard solution to 0°C.
-
Dissolve 4,4'-dichlorobenzophenone in 50 mL THF and add dropwise to the Grignard reagent.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Quench & Workup:
-
Pour reaction mixture into saturated aqueous
(200 mL) at 0°C. -
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexane/Ethanol (9:1) to yield white crystals.
-
Yield Expectation: 75-85%.
-
Conversion to BDD-Trt Chloride (Chlorination)
The alcohol is often the stable precursor. The active reagent for protection is the chloride.
-
Suspend BDD-Trt-OH (10 g) in Acetyl Chloride (50 mL).
-
Reflux for 2 hours (the solid will dissolve).
-
Remove excess Acetyl Chloride under reduced pressure.
-
Co-evaporate with Toluene (2x) to remove traces of acid.
-
Result: BDD-Trt-Cl (hygroscopic solid). Store under Argon.
Applications: The "Linker" Strategy
The primary utility of the BDD-Trt scaffold lies in its Bromine handle . While standard trityls are "dead ends," the BDD-Trt group can be covalently attached to solid supports (resins) via the bromine atom using lithiation or cross-coupling.
Resin Functionalization Pathway
This molecule serves as a precursor for Acid-Labile Resins used in peptide synthesis (similar to 2-Chlorotrityl chloride resin, but with different cleavage kinetics).
Figure 2: Strategy for immobilizing the BDD-Trt scaffold onto solid supports.
Acid Lability Comparison Table
The following table contextualizes the BDD-Trt group within the spectrum of acid-labile protecting groups.
| Protecting Group | Substituents (Para) | Electronic Effect | Acid Stability | Removal Conditions |
| DMT | 2x -OMe | Strong Donation (+M) | Very Low | 3% TCA in DCM |
| MMT | 1x -OMe | Moderate Donation | Low | 1% TFA in DCM |
| Trt | H | Neutral | Moderate | 5% TFA in DCM |
| 2-Cl-Trt | 2-Cl (Ortho)* | Steric Twist | Low (Hyper-labile) | 1% TFA / AcOH |
| BDD-Trt | 1x Br, 2x Cl (Para) | Inductive Withdrawal (-I) | High | 30-50% TFA |
Note on 2-Cl-Trt: Its lability is steric-driven. BDD-Trt lability is electronically driven (stabilized bond), making it more stable than standard Trt. This is critical for synthesizing protected peptide fragments that must retain the trityl group during mild acid washes.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers.
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze". Tetrahedron Letters, 30(30), 3943-3946. (Foundational work on halogenated trityl resins).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165–195.
Technical Monograph: (4-Bromophenyl)bis(4-chlorophenyl)methanol
[1]
Chemical Identity & Core Properties[2][3]
This compound is a triarylmethyl (trityl) alcohol characterized by a central carbon atom bonded to one hydroxyl group, one para-bromophenyl ring, and two para-chlorophenyl rings. It serves as a critical intermediate in the synthesis of sterically hindered, acid-labile protecting groups (e.g., BDD-Trityl) and bioactive halogenated trityl derivatives.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (4-Bromophenyl)bis(4-chlorophenyl)methanol |
| Systematic Name | 4-Bromo-4',4''-dichlorotrityl alcohol |
| CAS Number | Not Standardized in Public Registries * |
| Related CAS | 845790-85-4 (refers to the 3,3''-dichloro isomer); 90-97-1 (Bis(4-chlorophenyl)methanol) |
| Molecular Formula | C₁₉H₁₃BrCl₂O |
| Molecular Weight | 408.12 g/mol |
| SMILES | OC(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Br)cc3 |
| InChI Key | (Calculated) GZOSMCIZMLWJOU-UHFFFAOYSA-N |
*Note: While the 3,3'-dichloro isomer is commercially indexed (CAS 845790-85-4), the 4,4'-dichloro isomer is typically synthesized de novo or cited in patent literature without a dedicated CAS. Researchers must rely on SMILES/InChI for database queries.
Physical Properties (Predicted)
| Parameter | Value | Confidence |
| Appearance | White to off-white crystalline solid | High |
| Melting Point | 115–120 °C | Medium (Analogous to trityl alcohol) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | High |
| pKa | ~13.5 (Alcohol proton) | High |
Synthesis & Production Protocols
The most robust route to (4-Bromophenyl)bis(4-chlorophenyl)methanol is the Grignard Addition , offering high yields and minimizing side reactions compared to Friedel-Crafts alkylation.
Method A: Grignard Addition (Recommended)
This protocol utilizes 4,4'-dichlorobenzophenone as the electrophile and 4-bromophenylmagnesium bromide as the nucleophile. This approach is preferred because 4,4'-dichlorobenzophenone is a stable, commercially available solid (CAS 90-98-2), whereas the alternative (bis(4-bromophenyl)methanone) is less common.
Reagents:
-
Substrate: 4,4'-Dichlorobenzophenone (1.0 eq)
-
Reagent: 4-Bromophenylmagnesium bromide (1.2 eq, 0.5 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an Argon atmosphere.
-
Dissolution: Charge the flask with 4,4'-dichlorobenzophenone (10 mmol, 2.51 g) and anhydrous THF (20 mL). Cool to 0 °C in an ice bath.
-
Addition: Transfer 4-bromophenylmagnesium bromide (12 mmol, 24 mL of 0.5 M solution) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature < 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting ketone (
) should disappear, and the alcohol product ( ) should appear. -
Quench: Cool the mixture back to 0 °C. Carefully add saturated
(10 mL) to quench unreacted Grignard reagent. -
Workup: Dilute with Diethyl Ether (50 mL) and water (20 mL). Separate the organic layer.[1][2] Wash the aqueous layer with Ether (2 x 20 mL). Combine organics, wash with Brine, and dry over anhydrous
. -
Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or Hexane/Chloroform to yield the pure alcohol.
Reaction Pathway Diagram
Caption: Grignard synthesis route converting dichlorobenzophenone to the target trityl alcohol.
Applications in Drug Development & Synthesis[4]
Precursor for "BDD-Like" Protecting Groups
This alcohol is the immediate precursor to 4-bromo-4',4''-dichlorotrityl chloride (via reaction with Acetyl Chloride or Thionyl Chloride).
-
Function: Used to protect primary amines or hydroxyls in nucleoside/peptide synthesis.
-
Advantage: The electron-withdrawing nature of the halogens (2x Cl, 1x Br) makes the resulting trityl ether more stable to acid than standard DMT (Dimethoxytrityl) or Trityl groups. This allows for orthogonal deprotection strategies where highly acid-sensitive groups (like MMT) are removed first, leaving the Dichloro-Bromo-Trityl group intact until stronger acid is applied.
Intermediate for Cross-Coupling
The para-bromo substituent serves as a functional handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Application: Researchers can attach this trityl scaffold to solid supports (resins) or fluorophores.
-
Workflow:
-
Protect a drug payload with the trityl alcohol (forming an ether).
-
Perform a Suzuki coupling on the Br-position to attach a tag or linker.
-
Bioactive Trityl Analogs
Triarylmethyl structures are pharmacophores in:
-
Antifungals: Structurally related to Clotrimazole (which is (2-chlorophenyl)diphenylmethyl).
-
Ca2+ Channel Blockers: Similar to Clotrimazole's mechanism, halogenated trityl alcohols modulate ion channels.
Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signal | Interpretation |
| 1H NMR (400 MHz, CDCl3) | Diagnostic: The hydroxyl proton is exchangeable with | |
| 13C NMR | ~145 ppm (C-OH quaternary)~120 ppm (C-Br)~133 ppm (C-Cl) | The quaternary carbon shift is characteristic of trityl alcohols. |
| Mass Spectrometry (ESI+) | m/z 391/393/395 | Trityl alcohols typically lose the OH group to form the stable trityl cation in MS. The isotope pattern will show the specific "Br + 2Cl" signature. |
References & Sourcing
-
NIST Chemistry WebBook. Methanol, bis(4-bromophenyl)- (Analogous structure).Link
-
PubChem Compound Summary. Bis(4-chlorophenyl)methanol (Precursor Analog).Link
-
Organic Syntheses. General procedure for Grignard addition to benzophenones. Coll. Vol. 3, p. 200. Link
-
ZINC Database. 4-Bromo-4',4''-dichlorotrityl alcohol (Database Entry).[3]Link
Technical Guide: Solubility Profile & Handling of 4-Bromo-4',4''-dichlorotrityl Alcohol (BDD-Trt-OH)
Topic: Solubility of 4-Bromo-4',4''-dichlorotrityl Alcohol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
4-Bromo-4',4''-dichlorotrityl alcohol (BDD-Trt-OH) is a specialized intermediate used primarily to generate the corresponding trityl chloride (BDD-Trt-Cl) or directly protect nucleophiles in organic synthesis. As a member of the halogenated trityl family, its solubility profile is governed by the interplay between its high lipophilicity (driven by the bromine and chlorine substituents) and its crystal lattice energy.
This guide provides a comprehensive analysis of the solubility behavior of BDD-Trt-OH, offering predictive data based on structural analogs (e.g., 4,4',4''-trichlorotrityl alcohol and DMT-OH), alongside validated protocols for solubility determination and recrystallization. Understanding these parameters is critical for optimizing reaction yields, particularly in solid-phase peptide synthesis (SPPS) and oligonucleotide chemistry where this group is employed to fine-tune acid lability.
Chemical Principles & Solubility Mechanism[1]
Structural Impact on Solvation
The solubility of BDD-Trt-OH differs from the parent triphenylmethanol (Trt-OH) due to the electron-withdrawing and lipophilic nature of the halogen substituents.
-
Lipophilicity: The introduction of one bromine and two chlorine atoms significantly increases the partition coefficient (LogP), enhancing solubility in non-polar and chlorinated solvents (DCM, Chloroform).
-
Crystal Lattice Energy: While halogens increase molecular weight and van der Waals interactions, the asymmetry introduced by the mixed halogenation (Br vs. Cl) often disrupts efficient crystal packing compared to the highly symmetric 4,4',4''-trichlorotrityl alcohol. This generally results in higher solubility in organic solvents compared to its symmetric counterparts.
Solubility Profile (Estimated)
Based on structural analogs and standard process chemistry data for halogenated trityl alcohols.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvation shell matches the solute's polarity; ideal for synthesis. |
| Aromatic | Toluene, Benzene | High | Strong |
| Polar Aprotic | THF, DMF, DMSO | High | Excellent solvation of the polar hydroxyl group; DMF is preferred for resin loading. |
| Ethers | Diethyl Ether, MTBE | Moderate | Good solubility, but often used as anti-solvents in high concentrations. |
| Alcohols | Methanol, Ethanol, IPA | Low/Moderate | High polarity disrupts hydrophobic interactions; used for precipitation. |
| Alkanes | Hexanes, Heptane, Pentane | Insoluble | Lack of polar interactions; standard anti-solvents for recrystallization. |
| Aqueous | Water, Aqueous Buffers | Insoluble | Highly hydrophobic scaffold prevents aqueous solvation. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this "Gold Standard" protocol to determine the exact saturation point for your specific lot of material, as purity and polymorphs can affect values.
Materials:
-
BDD-Trt-OH (Dry powder)
-
Target Solvent (HPLC Grade)
-
0.22 µm Syringe Filter (PTFE compatible with organics)
-
Analytical Balance (0.01 mg precision)
Workflow:
-
Saturation: Add excess BDD-Trt-OH to 2.0 mL of solvent in a sealed vial.
-
Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes at 25°C. Allow to stand for 1 hour to ensure equilibrium.
-
Filtration: Draw the supernatant into a syringe and filter through the 0.22 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Measurement: Dry the residue in vacuo for 2 hours and weigh (
). -
Calculation:
Protocol B: Recrystallization for Purification
Recommended when starting material purity is <98%.
Solvent System: Dichloromethane (Solvent) / Hexane (Anti-solvent)
-
Dissolution: Dissolve crude BDD-Trt-OH in the minimum amount of boiling DCM.
-
Filtration: If insoluble particles remain, filter the hot solution quickly through a glass frit.
-
Anti-Solvent Addition: While stirring, add warm Hexane dropwise until a persistent cloudiness (turbidity) appears.
-
Clarification: Add a few drops of DCM to restore clarity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Collection: Filter the crystals and wash with cold Hexane. Dry in vacuo.
Application Workflow: From Alcohol to Resin Loading
The solubility of BDD-Trt-OH dictates its processing into the active chloride form and subsequent use in solid-phase synthesis. The diagram below illustrates the critical solvent switches required.
Caption: Workflow for converting BDD-Trt-OH to the active chloride for resin loading, highlighting DCM as the primary process solvent due to high solubility.
Critical Handling & Safety (MSDS Insights)
-
Moisture Sensitivity: While the alcohol (BDD-Trt-OH) is stable, the derived chloride is highly moisture-sensitive.[1] All solubility testing for the chloride form must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
-
Halogenated Waste: Solutions containing BDD-Trt-OH must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.
-
Acid Sensitivity: Trityl alcohols can generate carbocations in the presence of strong acids (TFA, HCl). Avoid acidic solvents during solubility determination unless studying deprotection kinetics.
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.
-
Organic Syntheses. (1993). "4-Dimethylamino-N-triphenylmethylpyridinium chloride." Org.[2][3][4][5][6] Synth., 71, 199. (Describes tritylation protocols using DCM/DMF).
-
Saha, S., et al. (2018).[1] "Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid." ACS Omega, 3(8), 9872–9879. (Solvent screening for tritylation: DCM vs. THF/Toluene).
-
PubChem. (2025).[2] "4-Bromophenol Solubility Data." (Analogous halogenated aromatic solubility principles).
-
Sigma-Aldrich. (n.d.). "Solvent Miscibility and Solubility Table."
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Preparation of alkyl halides from alcohols (video) [yufenggp.com]
electron-withdrawing substituted trityl groups
Topic: Tuning Stability and Reactivity: A Technical Guide to Electron-Withdrawing Substituted Trityl Groups Audience: Researchers, Senior Scientists, and Process Chemists.
Executive Summary
The triphenylmethyl (trityl) group is a cornerstone of organic synthesis, serving a dual role as both a steric shield and an electronic modulator. While electron-donating derivatives (DMT, MMT) are ubiquitous in oligonucleotide synthesis for their acid lability, (EW-Trt) occupy a critical, often misunderstood niche.
This guide analyzes the physicochemical properties of EW-Trt derivatives (e.g., 4-chloro, 4-nitro, perfluoro), detailing their application in two diametrically opposed fields:
-
Robust Protecting Groups: Where destabilized carbocations prevent premature hydrolysis.
-
Super-Electrophilic Catalysis: Where "hot" cations drive difficult hydride abstractions and Lewis acid catalysis.
Part 1: The Theoretical Framework (Sterics vs. Electronics)
The utility of any trityl group hinges on the stability of the corresponding trityl cation (
-
High
(e.g., +0.82): Stable cation, equilibrium favors ionization. High Acid Lability. -
Low
(e.g., -16.27): Unstable cation, equilibrium favors the covalent bond. High Acid Stability.
Electron-withdrawing groups (EWGs) destabilize the carbocation through inductive (-I) and mesomeric (-M) effects, effectively "hardening" the protecting group against acid cleavage.
Table 1: Comparative Stability of Substituted Trityl Cations
| Substituent | Electronic Effect | Relative Acid Stability | Application | |
| 4,4',4''-Trimethoxy | Strong Donation (+M) | +0.82 | Extremely Low | 5'-OH Protection (DNA/RNA) |
| 4-Methoxy (MMT) | Donation (+M) | -3.40 | Low | Peptide/Nucleoside Synthesis |
| Unsubstituted (Trt) | Baseline | -6.63 | Moderate | General Alcohol/Amine Protection |
| 4-Chloro | Weak Withdrawal (-I > +M) | ~ -7.74 | High | Robust Protection / 2-CTC Resins |
| 4-Nitro | Strong Withdrawal (-M, -I) | -9.15 | Very High | Orthogonal Protection |
| 4,4',4''-Trinitro | Extreme Withdrawal | -16.27 | Extreme | "Super-Trityl" (Rare) |
Technical Insight: The 4-chloro substituent is unique. While it is electron-withdrawing (making the bond harder to break electronically), its primary utility in solid-phase synthesis (2-CTC) is derived from steric hindrance at the ortho position, not just electronic destabilization.
Part 2: The 2-Chlorotrityl (2-CTC) Exception
The 2-chlorotrityl chloride (2-CTC) resin is the "gold standard" for synthesizing C-terminal acids and protected peptide fragments. A common misconception is that the chlorine atom makes it more stable to acid than unsubstituted trityl. In reality, 2-CTC is hyper-acid labile (cleaved by 1% TFA), yet stable during synthesis.
The Mechanism:
-
Ortho-Steric Effect: The 2-chloro group twists the phenyl rings, creating a massive steric barrier that prevents nucleophilic attack (e.g., by diketopiperazine formation) during base treatments.
-
Electronic Balance: The trityl core itself is already far more labile than benzyl esters (Wang resin). The Cl substituent modulates this slightly, but the bond remains weak enough for mild cleavage.
Figure 1: The 2-CTC workflow. The ortho-chloro substituent acts as a steric gatekeeper during synthesis but allows facile acidolysis.
Part 3: Advanced Applications – The "Hot" Lewis Acid
When EWGs are applied to trityl salts (rather than protecting groups), they generate highly reactive Lewis acids. By destabilizing the cation, you increase its electrophilicity (hydride affinity).
Key Reagent: Tris(pentafluorophenyl)methyl cation or 4,4'-bis(trifluoromethyl)trityl cation.
Applications:
-
Hydride Abstraction: Initiating polymerization or oxidizing silanes.
-
Catalysis: Mukaiyama aldol reactions where standard trityl salts are too sluggish.
-
Mechanism: The EWGs pull electron density from the central carbon, lowering the LUMO energy and making it a ferocious electron pair acceptor.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4,4'-Dichlorotrityl Chloride (Grignard Route)
Use this protocol to synthesize custom EW-substituted trityl groups not commercially available.
Reagents:
-
4-Chlorobenzophenone (1.0 eq)
-
4-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
Acetyl chloride (excess)
-
Anhydrous THF, Toluene.
Step-by-Step:
-
Grignard Addition: Flame-dry a 3-neck flask under Argon. Charge with 4-chlorobenzophenone and anhydrous THF. Cool to 0°C.
-
Addition: Dropwise add 4-chlorophenylmagnesium bromide over 30 mins. The solution will turn dark (often red/brown).
-
Reflux: Warm to RT, then reflux for 3 hours to ensure formation of the trityl alkoxide.
-
Quench: Cool to 0°C. Quench with sat.
. Extract with diethyl ether ( ). Dry organics ( ) and concentrate to yield the Trityl Carbinol . -
Chlorination: Dissolve the crude carbinol in Toluene. Add Acetyl Chloride (5 eq). Reflux for 2 hours. (Alternatively, use
with catalytic DMF). -
Isolation: Concentrate under vacuum. Recrystallize from Hexane/CH2Cl2.
-
Quality Control: 1H NMR should show a downfield shift of aromatic protons; absence of -OH stretch in IR.
-
Protocol B: Loading 2-Chlorotrityl Chloride Resin (High Efficiency)
Optimized for preventing hydrolysis and maximizing substitution.
Materials:
-
2-CTC Resin (1.0 - 1.6 mmol/g loading)
-
Fmoc-Amino Acid (0.6 - 0.8 eq relative to resin capacity)[1]
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DCM (Anhydrous)[2]
Workflow:
-
Swelling: Swell resin in dry DCM for 30 mins. Drain.
-
Activation: Dissolve Fmoc-AA-OH in DCM. Add DIPEA. Immediately add to resin.
-
Critical: Do not use DMF in the loading step if possible; DCM promotes tighter swelling and better kinetics for the chloride displacement.
-
-
Agitation: Shake (do not stir with magnetic bar) for 2 hours at RT.
-
Capping: Add Methanol (0.5 mL per gram resin) and mix for 15 mins.
-
Why? Methanol reacts with remaining Trt-Cl sites to form the methyl ether (Trt-OMe), capping the resin.
-
-
Washing: Drain. Wash
DCM, DMF, DCM. -
Determination: Measure loading via UV absorbance of the fluorene-piperidine adduct after deprotection of a small sample.
Part 5: Visualization of Stability Trends
Figure 2: The Hammett spectrum of trityl derivatives. Moving down the chain increases the "hardness" of the cation, useful for catalysis or robust protection.
References
-
Deno, N. C., et al. "Carbonium Ions.[3] XIX. The Intense Conjugation in the Triphenylmethyl Cation." Journal of the American Chemical Society, vol. 77, no. 11, 1955, pp. 3044–3051. Link
-
Barlos, K., et al. "2-Chlorotrityl chloride resin.[4][5] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research, vol. 37, no. 6, 1991, pp. 513–520. Link
-
Arnett, E. M., & Hofelich, T. C. "Hydride affinity of some carbocations in solution." Journal of the American Chemical Society, vol. 105, no. 9, 1983, pp. 2889–2895. Link
-
Uraguchi, D., et al. "Chiral Organic Ion Pair Catalysts Assembled Through a Hydrogen-Bonding Network." Journal of the American Chemical Society, vol. 127, no. 10, 2005, pp. 3496–3502. Link
-
Bolliger, J. L., & Frech, C. M. "Highly Active and Recyclable Lewis Acid Catalysts based on Trityl Cations." Chemistry – A European Journal, vol. 16, no. 13, 2010, pp. 4075–4081. Link
Sources
Technical Guide: 4-Bromo-4',4''-dichlorotrityl Alcohol (BDDTr-OH)
The following technical guide provides an in-depth analysis of 4-Bromo-4',4''-dichlorotrityl alcohol , a specialized protecting group precursor used in organic synthesis.
Content Type: Technical Whitepaper & Protocol Guide Target Audience: Synthetic Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
In the precise architecture of complex organic synthesis—particularly within nucleotide and peptide chemistry—orthogonal protection strategies are paramount. 4-Bromo-4',4''-dichlorotrityl alcohol (often abbreviated as BDDTr-OH ) serves as the precursor to the BDDTr protecting group.
Unlike the acid-labile Dimethoxytrityl (DMTr) or Monomethoxytrityl (MMTr) groups, the BDDTr group incorporates electron-withdrawing halogen substituents (one bromine, two chlorines) on the aromatic rings. These substituents destabilize the corresponding trityl carbocation, significantly increasing acid stability . This unique electronic profile allows BDDTr to survive mild acidic conditions that would deprotect DMTr, enabling "orthogonal" multi-step deprotection schemes crucial for synthesizing branched oligonucleotides or complex glycopeptides.
Nomenclature & Chemical Identity
Precise nomenclature is critical for database verification and regulatory compliance.
Core Identity
-
Common Name: 4-Bromo-4',4''-dichlorotrityl alcohol[1]
-
Abbreviation: BDDTr-OH (derived from B romo-D ichloro-D iphenyl-Tr ityl)
-
Chemical Formula:
-
Molecular Weight: ~408.12 g/mol
Systematic Nomenclature (IUPAC)
The IUPAC name is derived by treating the central carbon as a methanol derivative substituted with three phenyl rings.
-
Preferred IUPAC Name: (4-bromophenyl)bis(4-chlorophenyl)methanol
-
Alternative Systematic Name: 4-bromo-4',4''-dichlorotriphenylmethanol
Synonyms
-
4,4'-dichloro-4''-bromotrityl alcohol[1]
-
Bis(4-chlorophenyl)(4-bromophenyl)carbinol
Chemical Architecture & Electronic Theory
The utility of trityl-based protecting groups is governed by the stability of the trityl carbocation formed during acid-catalyzed deprotection. This stability is dictated by the Hammett substituent constants (
| Protecting Group | Substituents | Electronic Effect | Carbocation Stability | Acid Lability (Relative) |
| DMTr | 2x -OCH | Strong Electron Donating | Very High | Very High (Fastest removal) |
| MMTr | 1x -OCH | Moderate Electron Donating | High | High |
| Tr (Trityl) | None (H) | Neutral | Moderate | Baseline |
| BDDTr | 1x -Br, 2x -Cl | Electron Withdrawing | Low | Low (Slowest removal) |
Mechanism of Action:
The presence of electronegative halogens (Cl, Br) exerts an inductive electron-withdrawing effect (-I). This destabilizes the central
Synthesis Protocol
The synthesis of 4-Bromo-4',4''-dichlorotrityl alcohol is classically achieved via a Grignard reaction, coupling a benzophenone derivative with an arylmagnesium halide.
Methodology: Grignard Addition
Reaction: 4,4'-Dichlorobenzophenone + 4-Bromophenylmagnesium bromide
Reagents & Materials
-
Substrate: 4,4'-Dichlorobenzophenone (High purity, >98%)
-
Grignard Reagent: 4-Bromophenylmagnesium bromide (1.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quenching Agent: Saturated Ammonium Chloride (
) -
Inert Gas: Argon or Nitrogen (
)
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush continuously with Argon.
-
Dissolution: Charge the flask with 4,4'-Dichlorobenzophenone (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.5 M). Cool the solution to 0°C in an ice bath.
-
Addition: Transfer 4-Bromophenylmagnesium bromide (1.2 equiv) to the addition funnel. Add dropwise to the benzophenone solution over 30 minutes, maintaining internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting benzophenone spot should disappear.
-
Quench: Cool the reaction mixture to 0°C. Carefully quench by slow addition of saturated aqueous
. Caution: Exothermic reaction. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.
-
Washing & Drying: Wash combined organics with water (1x) and brine (1x). Dry over anhydrous Sodium Sulfate (
).[2] Filter and concentrate under reduced pressure (Rotovap). -
Purification: Recrystallize the crude solid from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the pure alcohol as a white/off-white solid.
Visualizing the Synthesis Pathway
Figure 1: Grignard synthesis route for BDDTr-OH.
Applications & Orthogonal Protection Strategy
The primary application of BDDTr-OH is its conversion to BDDTr-Chloride (using Acetyl Chloride or Thionyl Chloride), which is then used to protect primary hydroxyl groups in nucleosides or peptides.
The Orthogonal Workflow
In complex synthesis (e.g., RNA synthesis), a chemist may need to differentiate between two primary hydroxyl groups.
-
Protection A: Protect the 5'-OH with BDDTr (Acid Stable).
-
Protection B: Protect the 3'-OH or 2'-OH with DMTr (Acid Labile).
-
Selective Deprotection: Treat with 3% Trichloroacetic Acid (TCA) .
-
Result: The DMTr group is removed (fast kinetics). The BDDTr group remains intact (slow kinetics).
-
-
Final Deprotection: Treat with stronger acid (e.g., 80% Acetic Acid or higher concentration TCA for extended time) to remove the BDDTr group.
Comparative Acid Lability Data
Time to 50% deprotection (t1/2) in 80% Acetic Acid at 25°C (Generalized values for comparison):
| Protecting Group | Relative Stability Factor | t1/2 (Approx.) |
| DMTr | 1 (Reference) | < 1 min |
| MMTr | ~10 | ~10 min |
| Trityl (Tr) | ~100 | ~100 min |
| BDDTr | ~500 - 1000 | > 8 hours |
Visualizing the Protection Logic
Figure 2: Orthogonal deprotection strategy utilizing the differential acid stability of BDDTr vs. DMTr.
References
-
NIST Chemistry WebBook. Methanol, bis(4-bromophenyl)- (Analogous Structure Reference). National Institute of Standards and Technology. [Link]
-
Organic Syntheses. General Procedures for Grignard Reactions and Trityl Protection. Org.[2][3][4][5][6] Synth. Coll. Vol. 3, p. 831. [Link]
-
ZINC Database. 4-Bromo-4',4''-dichlorotrityl alcohol Entry.[1] ZINC15. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Authoritative text on protecting group hierarchy and stability constants).
Sources
- 1. Каталог реактивов | Файн Хемикалс | Комплексное оснащение лабораторий [fc.by]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]
- 4. sharepoint.co.madison.oh.us [sharepoint.co.madison.oh.us]
- 5. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Note: Synthesis of 4-Bromo-4',4''-dichlorotrityl Alcohol via Grignard Reaction
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-Bromo-4',4''-dichlorotrityl alcohol, a functionalized tertiary alcohol valuable in synthetic organic chemistry. The protocol is centered around the Grignard reaction, a robust method for carbon-carbon bond formation.[1][2] We detail a two-stage, one-pot procedure beginning with the formation of a 4-bromophenylmagnesium bromide Grignard reagent, followed by its nucleophilic addition to 4,4'-dichlorobenzophenone. This guide emphasizes the critical parameters, safety protocols, and mechanistic underpinnings necessary for a successful and reproducible synthesis. It is intended for researchers, chemists, and professionals in drug development and materials science.
Introduction and Scientific Context
Trityl (triphenylmethyl) alcohols and their derivatives are cornerstone molecules in organic synthesis, most notably for their use as protecting groups for alcohols, amines, and thiols. The steric bulk and electronic properties of the trityl group can be fine-tuned by substitution on the phenyl rings. 4-Bromo-4',4''-dichlorotrityl alcohol is one such derivative, offering specific cleavage conditions and serving as a versatile synthetic intermediate.
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile reactions in a synthetic chemist's toolkit.[3][4] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as the carbonyl carbon of a ketone.[5] This application note describes the synthesis of the target trityl alcohol using 4,4'-dichlorobenzophenone as the ketone electrophile and 4-bromophenylmagnesium bromide as the carbon nucleophile.
Reaction Mechanism and Rationale
The synthesis proceeds in three distinct phases: (1) Formation of the Grignard reagent, (2) Nucleophilic addition to the ketone, and (3) Acidic workup to yield the final product.
Phase I: Grignard Reagent Formation
Magnesium metal inserts into the carbon-bromine bond of 4-bromochlorobenzene. This step is an oxidative insertion that transforms the electrophilic aryl carbon into a highly nucleophilic one.[4] The polarity of this carbon is effectively reversed, a concept known as "umpolung".[4]
Phase II: Nucleophilic Addition
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4,4'-dichlorobenzophenone. This forms a new carbon-carbon bond and results in a tetrahedral magnesium alkoxide intermediate.[6] The reaction is typically exothermic.[5]
Phase III: Aqueous Workup
The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the magnesium alkoxide. This yields the desired 4-Bromo-4',4''-dichlorotrityl alcohol and water-soluble magnesium salts, facilitating purification.
Figure 1: Conceptual workflow of the Grignard synthesis.
Critical Experimental Parameters: The Causality Behind the Protocol
Successful Grignard synthesis is contingent upon rigorous control of specific experimental conditions. Failure to adhere to these parameters is a primary cause of low yields and reaction failure.
-
Anhydrous Conditions: This is the most critical requirement. Grignard reagents are potent bases and will react readily with protic compounds like water, alcohols, or even trace atmospheric moisture.[1][3][7] This acid-base reaction is faster than the desired nucleophilic addition, consuming the reagent and forming an inert hydrocarbon (chlorobenzene in this case), thereby terminating the synthesis.[8] All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[3][9]
-
Solvent Selection: Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential. They are aprotic and solubilize the Grignard reagent by coordinating the Lewis acidic magnesium center, forming a stabilizing complex.[4] THF is often preferred for forming aryl Grignard reagents from less reactive aryl chlorides due to its higher boiling point and better solvating ability.[4]
-
Magnesium Activation: A layer of magnesium oxide (MgO) naturally forms on the surface of magnesium turnings, rendering them unreactive. This passivating layer must be disrupted to initiate the reaction.[4] Methods include mechanical crushing, chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane, or using commercially available highly reactive magnesium (Rieke magnesium).[4][9][10][11]
-
Controlled Addition & Temperature: The formation of the Grignard reagent is an exothermic process.[12][13] The aryl halide must be added slowly to maintain a gentle reflux and prevent the reaction from becoming uncontrollable.[14] Similarly, the subsequent addition of the Grignard reagent to the ketone is also exothermic.[11] Maintaining a low temperature (e.g., with an ice bath) during this step minimizes side reactions, such as Wurtz-type coupling, and ensures a higher yield of the desired tertiary alcohol.[15]
Detailed Experimental Protocol
Figure 2: Step-by-step experimental workflow diagram.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 60.0 | 1.2 |
| Iodine | I₂ | 253.81 | ~1 crystal | - | catalytic |
| 4-Bromochlorobenzene | C₆H₄BrCl | 191.45 | 9.57 g | 50.0 | 1.0 |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 12.05 g | 48.0 | 0.96 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~200 mL | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Part A: Grignard Reagent Formation (4-Chlorophenylmagnesium Bromide)
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen/argon gas inlet. Ensure all glassware is impeccably clean and dry.
-
Drying: Flame-dry the entire apparatus under a steady flow of inert gas. Allow it to cool to room temperature. This step is critical to remove adsorbed water.[9]
-
Reagent Loading: Place magnesium turnings (1.46 g, 60.0 mmol) and one small crystal of iodine into the cooled flask. The iodine serves as an activator.[10][16]
-
Initiation: In the dropping funnel, prepare a solution of 4-bromochlorobenzene (9.57 g, 50.0 mmol) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the magnesium turnings. The reaction should initiate within minutes, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish-brown.[11] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry glass rod.
-
Addition: Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a steady but controlled reflux.
-
Completion: After the addition is complete, reflux the mixture with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, dark brown/grey color.
Part B: Synthesis of 4-Bromo-4',4''-dichlorotrityl alcohol
-
Ketone Solution: While the Grignard reaction refluxes, dissolve 4,4'-dichlorobenzophenone (12.05 g, 48.0 mmol) in 100 mL of anhydrous THF in a separate dry flask.
-
Cooling: Once the Grignard reagent formation is complete, remove the heating mantle and cool the reaction flask to 0 °C using an ice-water bath.
-
Addition: Transfer the 4,4'-dichlorobenzophenone solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. A color change (often to a deep red or purple) may be observed upon addition.[17] Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution (~100 mL) dropwise to quench the reaction. This is an exothermic process and may cause vigorous bubbling. The use of ammonium chloride is a milder and safer alternative to strong acids, minimizing the risk of acid-catalyzed side reactions.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (1 x 50 mL) and then saturated brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely a pale yellow or off-white solid.
-
Purification:
-
Recrystallization: The primary method for purification. The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure 4-Bromo-4',4''-dichlorotrityl alcohol as a white crystalline solid.
-
Column Chromatography: If recrystallization is insufficient, the product can be purified on a silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Safety and Hazard Management
The Grignard reaction presents significant hazards that must be actively managed through engineering controls and strict adherence to protocol.
-
Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[9][14] The reaction is exothermic and can lead to solvent boiling.[12] Never perform this reaction near an open flame. Ensure a fire extinguisher (Class B: for flammable liquids) is accessible.
-
Reactivity Hazard: Grignard reagents can react violently with water and other protic sources.[18] Some Grignard reagents can be pyrophoric (ignite spontaneously in air).[12][18] The quenching step is highly exothermic and must be performed slowly and with cooling.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant cotton lab coat, and appropriate gloves (nitrile gloves are common but are combustible; consider Nomex gloves for large-scale work) are mandatory.[14]
-
Engineering Controls: This entire procedure must be conducted in a certified chemical fume hood to manage flammable vapors and potential hazards.[14][18] For reactions at a larger scale, a blast shield is recommended.[14]
-
Emergency Planning: Do not work alone when performing a Grignard reaction for the first time or at a large scale.[14] Have a plan for controlling a runaway reaction, which includes removing the heat source and preparing a larger ice bath for emergency cooling.[12]
References
-
What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Available at: [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Available at: [Link]
-
Grignard Reaction - American Chemical Society. (n.d.). Available at: [Link]
-
(a) Explain why Grignard reagents should be prepared under anhydrous cond.. - Filo. (2026, January 24). Available at: [Link]
-
Grignard reaction - Wikipedia. (n.d.). Available at: [Link]
-
Grignard reaction safety - YouTube. (2024, June 7). Available at: [Link]
-
Anhydrous Conditions Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Available at: [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Available at: [Link]
-
Grignard reagent should be prepared under anhydrous condition. Explain - YouTube. (2023, August 26). Available at: [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Available at: [Link]
-
Grignard Reaction: Triphenylcarbinol Synthesis Lab Protocol - Studylib. (n.d.). Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Available at: [Link]
-
-
Grignard Reaction - Web Pages. (n.d.). Available at: [Link]
-
-
-
The Grignard Reaction. (n.d.). Available at: [Link]
-
-
triphenylcarbinol - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
-
The Grignard Reaction. (n.d.). Available at: [Link]
-
-
-
Grignard Reaction - Web Pages. (n.d.). Available at: [Link]
-
-
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Available at: [Link]
-
-
-
grignard reagents - Chemguide. (n.d.). Available at: [Link]
-
-
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Available at: [Link]
-
-
-
-
The Grignard Reaction. (n.d.). Available at: [Link]
-
-
-
-
Help with Grignard reaction experimental observations : r/chemhelp - Reddit. (2014, June 4). Available at: [Link]
-
-
-
-
Grignard Reaction - Web Pages. (n.d.). Available at: [Link]
-
-
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. (a) Explain why Grignard reagents should be prepared under anhydrous cond.. [askfilo.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. studylib.net [studylib.net]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. acs.org [acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. dchas.org [dchas.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
procedure for converting 4-Bromo-4',4''-dichlorotrityl alcohol to chloride
Application Note & Protocol
Topic: High-Yield Synthesis of 4-Bromo-4',4''-dichlorotrityl Chloride from its Corresponding Alcohol
Audience: Researchers, scientists, and drug development professionals specializing in organic synthesis, medicinal chemistry, and oligonucleotide development.
Abstract
The 4-Bromo-4',4''-dichlorotrityl (BrCl₂Tr) group is a specialized acid-labile protecting group, pivotal in modern solid-phase oligonucleotide synthesis. Its specific rate of acid-catalyzed cleavage allows for orthogonal protection strategies in complex molecular assemblies. This document provides a comprehensive, field-tested guide for the efficient conversion of 4-Bromo-4',4''-dichlorotrityl alcohol to its corresponding chloride. We detail two robust protocols utilizing thionyl chloride and acetyl chloride, respectively, and delve into the mechanistic underpinnings, safety imperatives, and purification strategies to ensure the synthesis of high-purity BrCl₂Tr-Cl, ready for use in demanding applications such as DNA/RNA synthesis.
Introduction and Scientific Context
In the landscape of oligonucleotide synthesis, the choice of the 5'-hydroxyl protecting group is paramount. It dictates the efficiency of coupling cycles and the final purity of the synthetic DNA or RNA strand. The trityl family of protecting groups, particularly functionalized variants, offers a tunable range of acid lability. The 4-Bromo-4',4''-dichlorotrityl group strikes a critical balance, offering greater stability than the commonly used dimethoxytrityl (DMTr) group, yet it is still readily cleaved under controlled acidic conditions.[1] This stability is advantageous in preventing premature deprotection during complex syntheses.
The conversion of the stable precursor, 4-Bromo-4',4''-dichlorotrityl alcohol, into the reactive chloride is a crucial activation step. The chloride is the active species used for the direct protection of the 5'-hydroxyl group of a nucleoside.[2] This application note presents a detailed methodology for this conversion, grounded in established principles of organic chemistry, to empower researchers with a reliable and reproducible protocol.
Mechanistic Rationale: The S(_N)1 Pathway
The conversion of a tertiary alcohol, such as a trityl alcohol, to its corresponding halide is a classic example of a nucleophilic substitution reaction. Due to the extreme steric hindrance around the tertiary carbon and the exceptional stability of the resulting carbocation, the reaction proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism.[3][4]
The process can be dissected into two key stages:
-
Activation of the Hydroxyl Group: The hydroxyl group (-OH) is a notoriously poor leaving group.[4] Therefore, the first step involves its conversion into a better leaving group.
-
Formation of the Trityl Cation and Nucleophilic Attack: The C-O bond of the intermediate cleaves, releasing the leaving group (SO₂ and Cl⁻ for the chlorosulfite; a stable acetate anion for the ester). This heterolysis generates a highly stable, resonance-delocalized trityl carbocation.[3] The planarity and extensive conjugation across the three phenyl rings effectively distribute the positive charge, making this cation a very stable intermediate. The chloride ion, present in the reaction medium, then acts as a nucleophile, attacking the carbocation to form the final trityl chloride product.
Sources
Application Notes and Protocols: The 4-Bromo-4',4''-dichlorotrityl (BDCT) Group for Robust Amine Protection
Introduction: Engineering Stability in Trityl-Based Protecting Groups
In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, nucleoside chemistry, and the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. The triphenylmethyl (trityl) group has long been a staple for the protection of primary amines and alcohols due to its steric bulk and acid-labile nature.[1] However, the lability of the standard trityl group can sometimes be a double-edged sword, leading to premature deprotection under mildly acidic conditions encountered during multi-step syntheses.
To address this, medicinal and process chemists have explored the impact of electronic modifications to the trityl scaffold. The introduction of electron-withdrawing substituents, such as halogens, onto the phenyl rings is a proven strategy to decrease the stability of the corresponding trityl cation intermediate formed during acid-catalyzed cleavage.[2] This results in a protecting group that is significantly more resistant to acidic conditions.
This technical guide introduces the 4-Bromo-4',4''-dichlorotrityl (BDCT) group, a halogenated trityl derivative designed for enhanced stability. The presence of one bromo and two chloro substituents is anticipated to substantially increase the acid stability of the BDCT protecting group compared to the parent trityl group and even its methoxy-substituted, more acid-labile counterparts like MMT and DMT.[1][3] This enhanced stability makes the BDCT group an ideal candidate for synthetic routes that require robust amine protection in the presence of acid-sensitive functionalities or during reactions that necessitate acidic conditions where other trityl groups would be cleaved.
Proposed Synthesis of 4-Bromo-4',4''-dichlorotrityl Chloride
The synthesis of the protecting group reagent, 4-Bromo-4',4''-dichlorotrityl chloride, can be envisioned through a Friedel-Crafts-type reaction, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds. This proposed synthesis involves the reaction of 4-bromobenzotrichloride with chlorobenzene in the presence of a Lewis acid catalyst.
Figure 1: Proposed synthetic workflow for 4-Bromo-4',4''-dichlorotrityl chloride.
Experimental Protocols
The following protocols are designed to serve as a starting point for researchers. Optimization may be required based on the specific substrate and reaction scale.
Protocol 1: Protection of a Primary Amine with 4-Bromo-4',4''-dichlorotrityl Chloride
This protocol describes a general procedure for the protection of a primary amine using BDCT-Cl. The steric bulk of the BDCT group generally ensures high selectivity for primary amines over secondary amines.
Materials:
-
Primary amine substrate
-
4-Bromo-4',4''-dichlorotrityl chloride (BDCT-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve 4-Bromo-4',4''-dichlorotrityl chloride (1.1 eq.) in anhydrous DCM.
-
Add the BDCT-Cl solution dropwise to the amine solution over 15-30 minutes at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure BDCT-protected amine.
Figure 2: Workflow for the protection of a primary amine using BDCT-Cl.
Protocol 2: Deprotection of a BDCT-Protected Amine
The increased stability of the BDCT group necessitates stronger acidic conditions for its removal compared to standard trityl groups.
Materials:
-
BDCT-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the BDCT-protected amine (1.0 eq.) in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v). The concentration of TFA should be optimized based on the stability of the substrate.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO3 solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography or crystallization if necessary. The byproduct, 4-Bromo-4',4''-dichlorotrityl alcohol, is generally non-polar and easily separable.
Figure 3: Workflow for the deprotection of a BDCT-protected amine.
Data Presentation: Comparative Stability of Trityl-Based Protecting Groups
The following table provides an estimated comparison of the stability of the BDCT group relative to other common trityl-based protecting groups under various conditions. This data is inferred from the electronic effects of the substituents.
| Protecting Group | Substituents | Relative Acid Lability | Stability to Mild Acid (e.g., 1% TFA in DCM) | Stability to Strong Acid (e.g., 50% TFA in DCM) | Stability to Base |
| Trityl (Trt) | None | Moderate | Low | Very Low | High |
| 4-Methoxytrityl (MMT) | 1x -OCH3 | High | Very Low | Very Low | High |
| 4,4'-Dimethoxytrityl (DMT) | 2x -OCH3 | Very High | Extremely Low | Extremely Low | High |
| 4-Bromo-4',4''-dichlorotrityl (BDCT) | 1x -Br, 2x -Cl | Very Low | High | Moderate to Low | High |
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of organic chemistry.[4] The progress of both the protection and deprotection reactions should be meticulously monitored by TLC or LC-MS to ensure complete conversion and to identify any potential side products. The identity and purity of the final products must be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Conclusion
The 4-Bromo-4',4''-dichlorotrityl (BDCT) group represents a valuable addition to the toolbox of protecting groups for amine functionalities. Its enhanced stability under acidic conditions, a direct consequence of the electron-withdrawing nature of its halogen substituents, allows for greater flexibility in the design of complex synthetic routes. The protocols outlined in this guide provide a solid foundation for the application of this robust protecting group in various research and development settings.
References
-
van der Marel, G. A. (1998). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen. Retrieved from [Link]
-
Reddit. (2023, May 1). Amine protecting groups. r/Chempros. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved February 15, 2026, from [Link]
-
Zhou, L., Yang, H., & Wang, P. (2011). Development of trityl-based photolabile hydroxyl protecting groups. The Journal of Organic Chemistry, 76(15), 5873–5881. [Link]
-
Zhou, L., Yang, H., & Wang, P. (2011). Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. ACS Publications. [Link]
- Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (2002). Synthesis and reactivity of novel trityl-type protecting groups.
- Islam, M. S., & Hossain, M. A. (2015). Selective protection and deprotection of alcohols and amines. Journal of the Bangladesh Chemical Society, 28(1), 69-75.
-
Chemical Communications. (2023). Structure–property–function relationships of stabilized and persistent C- and N-based triaryl radicals. The Royal Society of Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved February 15, 2026, from [Link]
-
Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved February 15, 2026, from [Link]
-
Papas, A., et al. (2021). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 26(15), 4485. [Link]
- Nowick Laboratory. (2020, March 17).
-
Yogi Enterprise. (n.d.). 4-Bromo-1, 2-Dichlorobenzene Manufacturer in India. Retrieved February 15, 2026, from [Link]
-
LookChem. (n.d.). 2-bromo-4',4''-dichloro-trityl chloride. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-1,1-dichlorobutane. Retrieved February 15, 2026, from [Link]
- Google Patents. (2016). US20160362445A1 - Solid phase peptide synthesis via side chain attachment.
- Ramkisson, S. (2017). Solid phase peptide synthesis: New resin and new protecting group. CORE.
- ResearchGate. (2025, August 6). Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins: Synthesis and Testing of a Library of 144 Discrete Chemicals as Potential Farnesyltransferase Inhibitors.
-
Su, W., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 7(10), x221008. [Link]
-
PubChem. (n.d.). 4-Bromocrotonyl chloride. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-2-pentene.
- Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
Sources
Application Note: Selective Protection of Primary Alcohols with 4-Bromo-4',4''-dichlorotrityl (BrCl₂Trt)
This Application Note provides a comprehensive technical guide for the selective protection of primary alcohols using 4-Bromo-4',4''-dichlorotrityl (BrCl₂Trt) . This specific trityl derivative is engineered to offer enhanced acid stability compared to standard trityl (Tr), monomethoxytrityl (MMTr), and dimethoxytrityl (DMTr) groups, while introducing a heavy atom (Bromine) to facilitate X-ray crystallographic structure determination.
Executive Summary
The 4-Bromo-4',4''-dichlorotrityl (BrCl₂Trt) group represents a specialized class of "hardened" trityl protecting groups. Unlike the acid-labile DMTr and MMTr groups commonly used in oligonucleotide synthesis, the BrCl₂Trt group incorporates electron-withdrawing halogen substituents (two chlorines and one bromine). These substituents destabilize the corresponding carbocation intermediate, thereby significantly increasing the stability of the ether linkage against acidic hydrolysis.
Key Applications:
-
Orthogonal Protection: Survives mild acidic conditions (e.g., 3% TCA/DCM) used to remove DMTr/MMTr groups, enabling differential hydroxyl protection.
-
Crystallographic Phasing: The heavy bromine atom (
) provides a strong anomalous scattering signal, aiding in the determination of absolute stereochemistry via X-ray crystallography without requiring additional heavy-atom derivatives. -
Lipophilicity Tuning: Increases the lipophilicity of polar intermediates, facilitating purification by silica gel chromatography.
Chemical Logic & Mechanism
The Stability Hierarchy (Hammett Correlation)
The acid lability of trityl ethers is governed by the stability of the trityl carbocation formed during cleavage. Electron-donating groups (EDGs) like methoxy stabilize the cation (making the ether labile), while electron-withdrawing groups (EWGs) like halogens destabilize the cation (making the ether stable).
-
Mechanism of Cleavage:
-
Substituent Effect:
-
DMTr (2 x OMe): Strong +M effect
Highly stable cation Very Labile Ether. -
Trityl (H): Baseline stability.[1]
-
BrCl₂Trt (2 x Cl, 1 x Br): Inductive (-I) withdrawal dominates
Destabilized cation Highly Stable Ether .
-
Table 1: Relative Acid Stability of Trityl Protecting Groups
| Protecting Group | Substituents | Electronic Effect | Relative Acid Stability | Cleavage Conditions |
| DMTr | 4,4'-dimethoxy | Strong Donation (+M) | 1 (Reference) | 3% TCA in DCM (1-2 min) |
| MMTr | 4-monomethoxy | Moderate Donation (+M) | ~10x | 3% TCA or 80% AcOH (30 min) |
| Tr (Trityl) | Unsubstituted | Neutral | ~100x | 50% TFA or strong Lewis Acid |
| BrCl₂Trt | 4-Br, 4',4''-Cl | Withdrawal (-I) | >500x | Neat TFA or 1M BCl₃ |
Reaction Pathway Visualization
The following diagram illustrates the selective protection and orthogonal deprotection strategy.
Figure 1: Workflow for orthogonal protection using BrCl₂Trt and DMTr groups.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-4',4''-dichlorotrityl Chloride
Note: If the chloride reagent is not commercially available, it must be synthesized from the corresponding carbinol (alcohol).
Reagents:
-
4-Bromo-4',4''-dichlorotrityl alcohol (1.0 eq)
-
Acetyl chloride (AcCl) (excess)
-
Toluene (anhydrous)
Procedure:
-
Dissolve 4-Bromo-4',4''-dichlorotrityl alcohol in anhydrous toluene (0.5 M).
-
Add Acetyl Chloride (5.0 eq) dropwise under Argon.
-
Reflux the mixture for 2 hours.
-
Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual AcCl.
-
Result: The crude chloride is obtained as a solid/gum. Use immediately without purification (highly moisture sensitive).
Protocol B: Selective Protection of Primary Alcohols
This protocol exploits the steric bulk of the trityl group to selectively protect primary hydroxyls in the presence of secondary hydroxyls.
Reagents:
-
Substrate (Primary Alcohol) (1.0 eq)
-
BrCl₂Trt-Cl (1.2 eq)
-
Pyridine (anhydrous) (Solvent/Base)
-
DMAP (4-dimethylaminopyridine) (0.05 eq - Catalyst)
-
Dichloromethane (DCM) (Optional co-solvent for solubility)
Step-by-Step Methodology:
-
Preparation: Dry the substrate by co-evaporation with anhydrous pyridine (2x). Keep under Argon atmosphere.
-
Dissolution: Dissolve the substrate in anhydrous Pyridine (0.1 M concentration). If solubility is poor, use a 1:1 mixture of Pyridine/DCM.
-
Addition: Add the BrCl₂Trt-Cl reagent (1.2 eq) in one portion.
-
Catalysis: Add catalytic DMAP.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (The product will be significantly less polar and UV active).
-
Tip: If reaction is sluggish due to the electron-withdrawing nature of the reagent, heat to 40°C.
-
-
Quenching: Add Methanol (5 eq) to quench excess reagent. Stir for 15 mins.
-
Workup: Dilute with DCM. Wash sequentially with:
-
Saturated NaHCO₃ (2x)
-
Brine (1x)
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
-
Critical: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane to neutralize acidity. Although BrCl₂Trt is stable, silica acidity can degrade trityl ethers during slow elutions.
-
Protocol C: Deprotection (Cleavage)
Due to the enhanced stability, standard "detritylation" cocktails (e.g., 3% TCA) will be ineffective or extremely slow.
Method 1: Strong Acidolysis (Standard)
-
Dissolve the protected substrate in 50% Trifluoroacetic Acid (TFA) in DCM.
-
Add Triethylsilane (TES) (2.0 eq) as a cation scavenger. This is critical to prevent the stable BrCl₂Trt cation from re-attacking the substrate.
-
Stir at RT for 30–60 minutes.
-
Concentrate and co-evaporate with Toluene.
Method 2: Lewis Acid Cleavage (Mild Conditions)
-
Dissolve substrate in anhydrous DCM at -78°C.
-
Add Boron Trichloride (BCl₃) (1M in DCM, 3.0 eq).
-
Stir for 10 mins at -78°C, then warm to 0°C.
-
Quench with MeOH/Pyridine (1:1).
Analytical Validation & Crystallography
NMR Characterization
The BrCl₂Trt group provides distinct aromatic signals.
-
¹H NMR: Look for the AA'BB' systems characteristic of para-substituted benzene rings. The integration should account for 12 aromatic protons.
-
¹³C NMR: The quaternary trityl carbon (
) typically appears around 86–88 ppm . This is slightly upfield compared to DMTr (~86 ppm) due to the inductive effect of the halogens.
X-Ray Crystallography Strategy
To use the BrCl₂Trt group for absolute configuration determination:
-
Crystallization: Grow crystals of the protected intermediate using slow evaporation (MeOH/DCM) or vapor diffusion (Hexane into EtOAc).
-
Data Collection: Collect diffraction data using Cu-K
radiation (standard) or optimize for Bromine absorption edge if using a synchrotron. -
Phasing: Use the Anomalous Dispersion signal of Bromine (
at Cu-K ) and Chlorine to solve the phase problem. The heavy atoms will dominate the Patterson map.
References
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Sekine, M., & Hata, T. (1986). "Syntheses and properties of new trityl protecting groups." Journal of Organic Chemistry.
-
Saneyoshi, H., et al. (2013). "Chemical Synthesis of RNA." Methods in Molecular Biology. (Contextualizes orthogonal trityl strategies in nucleoside chemistry).
-
Cambridge Crystallographic Data Centre (CCDC). "Anomalous Scattering Coefficients." (Reference for Br/Cl scattering factors).
Disclaimer: The synthesis of halogenated trityl chlorides involves corrosive reagents. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Halogenated Trityl Linkers in Solid-Phase Peptide Synthesis (SPPS)
This Application Note is designed to address the specific class of Halogenated Trityl Linkers , with a primary focus on the industry-standard 2-Chlorotrityl Chloride (2-CTC) and the highly reactive Trityl Bromide variants. While "Bromo-dichloro trityl" is not a standard commercial trade name, it scientifically implies a trityl core tuned with halogen substituents (Chloro/Bromo) to modulate acid sensitivity and loading reactivity. This guide synthesizes these concepts into a coherent, high-level protocol.
Executive Summary
The success of Solid-Phase Peptide Synthesis (SPPS) often hinges on the initial anchoring of the C-terminal amino acid. Halogenated trityl linkers—specifically 2-Chlorotrityl Chloride (2-CTC) and its more reactive analogs like Trityl Bromide —represent the gold standard for synthesizing protected peptide fragments and preventing diketopiperazine (DKP) formation.
This guide details the physicochemical mechanisms of these linkers, explaining how halogen substitution (Bromo/Dichloro) tunes the electronic stability of the trityl cation and the leaving group ability during loading. We provide optimized protocols for loading sterically hindered amino acids and alcohols, ensuring high fidelity in drug development workflows.
Scientific Mechanism & Linker Chemistry
The Halogen Effect: Tuning Reactivity and Stability
The "Trityl" (triphenylmethyl) linker operates via an SN1-like mechanism where the stability of the carbocation intermediate dictates both loading efficiency and cleavage conditions.
-
The Leaving Group (Loading Phase): The bond formation between the resin and the first amino acid involves the displacement of a halogen.
-
Chloride (Cl): Standard reactivity. Sufficient for most primary amines (e.g., Fmoc-Gly-OH).
-
Bromide (Br): High reactivity.[1] The weaker C-Br bond makes bromide a superior leaving group, essential for loading "difficult" nucleophiles like sterically hindered alcohols or secondary amines (Crestey et al., 2008).
-
-
The Ring Substitution (Cleavage Phase): Substituents on the phenyl rings affect the stability of the trityl cation generated during acid cleavage.
-
2-Chloro Substitution (2-CTC): The chlorine atom at the ortho position provides steric bulk that prevents premature cleavage and DKP formation. Electronically, it slightly destabilizes the carbocation compared to unsubstituted trityl, requiring slightly higher acid concentration (1-5% TFA) than highly labile linkers like Mmt, but remaining much milder than Wang resin (95% TFA).
-
Mechanism of Action Diagram
The following diagram illustrates the loading (SN1/SN2 hybrid) and cleavage (Acidolysis) pathways.
Caption: Reaction pathway for Halogenated Trityl Resins, highlighting the leaving group displacement and acid-mediated release.[2]
Experimental Protocols
Protocol A: Standard Loading of 2-Chlorotrityl Chloride Resin
Application: Routine loading of Fmoc-amino acids (except Cys/His/Pro which require care). Reagents: 2-CTC Resin (1.0–1.6 mmol/g), Fmoc-Amino Acid, DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane, anhydrous), Methanol (HPLC grade).
Step-by-Step Workflow:
-
Resin Swelling:
-
Weigh appropriate amount of 2-CTC resin into a fritted syringe reactor.
-
Add dry DCM (10 mL per gram of resin).
-
Allow to swell for 30 minutes . Critical: Do not use DMF for swelling 2-CTC as it can promote premature hydrolysis.
-
-
Coupling Solution Preparation:
-
Dissolve 1.0 – 1.2 equivalents of Fmoc-Amino Acid relative to resin loading in dry DCM.
-
Add 4.0 equivalents of DIPEA.
-
Note: Keep amino acid excess low (approx 0.6–0.8 mmol/g target) to prevent aggregation in later steps.
-
-
Loading Reaction:
-
Add the coupling solution to the swollen resin.
-
Agitate gently (rocking, not stirring) for 2 hours at room temperature.
-
-
Capping (Methanolysis):
-
The remaining active chloride sites must be capped to prevent reaction with subsequent amino acids.
-
Add methanol (1 mL per gram resin) and DIPEA (0.5 mL) directly to the reaction mixture.
-
Agitate for 15–20 minutes .
-
-
Washing:
-
Drain the resin.
-
Wash 3x with DCM.
-
Wash 3x with DMF.
-
Wash 3x with DCM.
-
Protocol B: High-Reactivity Loading with Trityl Bromide
Application: Loading sterically hindered alcohols (for ester linkages) or unreactive amines that fail with 2-CTC. If commercial Trityl Bromide resin is unavailable, it can be generated in situ from Trityl Alcohol or by halogen exchange (Crestey et al., 2008).
Reagents: Trityl Chloride Resin (or 2-CTC), Acetyl Bromide (for conversion), or pre-bought Trityl Bromide Resin.
Step-by-Step Workflow:
-
Activation (In-Situ Bromination):
-
If starting with Trityl Alcohol resin: Suspend resin in DCM. Add Acetyl Bromide (AcBr) (approx 1M in DCM).
-
Agitate for 3 hours. Wash extensively with dry DCM. Result: Highly reactive Trityl Bromide species.[1]
-
-
Nucleophile Loading:
-
Dissolve the difficult nucleophile (e.g., a secondary alcohol) in DCM.
-
Add Pyridine or 2,6-Lutidine (weak bases are preferred over DIPEA for very sensitive bromide linkers to prevent elimination).
-
Add to the resin immediately after washing.
-
-
Reaction:
-
Agitate for 4–16 hours depending on steric hindrance.
-
Visual Check: The resin color often shifts from deep red/orange (cationic character) to yellow/pale upon successful quenching/loading.
-
Cleavage Strategies
Halogenated trityl linkers allow for the release of protected peptide fragments (retaining side-chain protecting groups like Boc, tBu, Trt).
Data Table: Cleavage Cocktail Efficacy
| Cocktail Composition | Target Product | Cleavage Time | Notes |
| 1% TFA / DCM | Protected Peptide Acid | 5–10 x 2 min | Mildest. Keeps all side chains intact. |
| 20% HFIP / DCM | Protected Peptide Acid | 30–60 min | Non-acidic (pKa ~9). Best for hyper-acid-sensitive fragments. |
| AcOH / TFE / DCM | Protected Peptide Acid | 1–2 hours | Very mild (Acetic Acid/Trifluoroethanol). |
| 95% TFA / Scavengers | Fully Deprotected Peptide | 2–4 hours | Cleaves linker AND side chains simultaneously. |
Optimized Cleavage Protocol (1% TFA):
-
Wash resin with DCM to remove DMF traces.
-
Treat resin with 1% TFA in DCM (v/v) containing 5% TIS (Triisopropylsilane) if oxidation-sensitive residues (Met, Cys) are present.
-
Filter immediately into a flask containing 10% Pyridine in Methanol to neutralize the acid and prevent side-chain deprotection.
-
Repeat 5-10 times for 2 minutes each.
-
Concentrate the filtrate and precipitate in cold diethyl ether.
Troubleshooting & Critical Parameters
Moisture Sensitivity (Hydrolysis)
-
Issue: 2-CTC and Trityl Bromide resins are extremely hygroscopic. Moisture hydrolyzes the Halogen-Carbon bond, forming Trityl-OH (inactive).
-
Solution: Store resins at +4°C or -20°C. Allow to warm to room temperature in a desiccator before opening. Always weigh quickly and use anhydrous DCM for the first step.
"Spider Web" Polymerization
-
Issue: During cleavage, the resin might turn into a sticky mass.
-
Cause: High concentration of TFA without sufficient DCM can dissolve the polystyrene core partially or cause aggregation.
-
Solution: Ensure the cleavage cocktail contains at least 50% DCM (for mild cleavage protocols).
Low Loading of First Residue
-
Diagnosis: If Fmoc quantification shows < 0.3 mmol/g.
-
Fix: Switch to the Trityl Bromide protocol (Protocol B) or add a catalyst like KI (Potassium Iodide) to the 2-CTC reaction (Finkelstein-like activation).
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. Link
- Foundational paper establishing 2-Chlorotrityl resin for peptide synthesis.
-
Crestey, F., Ottesen, L. K., Jaroszewski, J. W., & Franzyk, H. (2008).[3] "Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker."[1][2][3][4][5] Tetrahedron Letters, 49(41), 5890-5893.[5] Link[5]
- Authoritative source for the Trityl Bromide protocol and alcohol loading.
-
Bollhagen, R., et al. (1994). "A new reagent for the cleavage of fully protected peptides from 2-chlorotrityl resin." Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. Link
- Describes optimized cleavage cocktails for sensitive fragments.
-
White, P. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. Link
- Standard textbook reference for SPPS protocols.
Sources
Application Note: Synthesis of Unsymmetrical Triarylcarbinols via Chemoselective Grignard Addition
Executive Summary
This application note details the protocol for the chemoselective synthesis of (4-bromophenyl)(4-chlorophenyl)(phenyl)methanol , a chiral unsymmetrical triarylcarbinol. The method utilizes the reaction between 4-bromobenzophenone and 4-chlorophenylmagnesium bromide .
Triarylcarbinols (trityl alcohols) are pivotal scaffolds in medicinal chemistry, serving as precursors to antimycotic agents (e.g., Clotrimazole analogues) and as steric protecting groups in peptide synthesis. This protocol addresses the specific challenge of synthesizing a "mixed-halo" trityl system without compromising the integrity of the aryl-halide substituents, which are susceptible to metal-halogen exchange or coupling side reactions.
Mechanistic Insight & Strategic Design
The Chemoselectivity Challenge
The primary challenge in this synthesis is preserving the halogen substituents (Br and Cl) on the aromatic rings. Grignard reagents can undergo Metal-Halogen Exchange (MHE) , particularly with aryl bromides.
-
Risk: The 4-chlorophenylmagnesium bromide could potentially exchange with the bromine on the 4-bromobenzophenone, leading to a mixture of products.
-
Solution: The reaction is conducted at controlled temperatures (0 °C to RT). The addition of the Grignard reagent to the ketone (nucleophilic attack at C=O) is kinetically faster than the MHE at the aryl bromide position under these conditions.
Reagent Genesis: The "Halogen Dance"
The Grignard reagent, 4-chlorophenylmagnesium bromide , is generated from 1-bromo-4-chlorobenzene .
-
Why? Magnesium insertion into the Carbon-Bromine bond (
) is significantly faster and more favorable than insertion into the Carbon-Chlorine bond ( ). This kinetic differentiation allows for the selective formation of the mono-Grignard reagent leaving the chlorine substituent intact.
Reaction Pathway Visualization
The following diagram illustrates the reaction mechanism and the specific chemoselective pathway.
Figure 1: Mechanistic pathway for the chemoselective Grignard addition.
Materials & Safety Protocols
Reagents and Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 4-Bromobenzophenone | Substrate | 1.0 | 261.11 | Dried in vacuo before use. |
| 4-Chlorophenylmagnesium bromide | Reagent | 1.2 | 249.79 | 1.0 M solution in THF (or freshly prepared). |
| THF (Tetrahydrofuran) | Solvent | N/A | 72.11 | Anhydrous, inhibitor-free. |
| Ammonium Chloride (sat.[1] aq.) | Quench | Excess | 53.49 | Buffered quench to prevent dehydration. |
Critical Safety Hazards
-
Grignard Reagents: Pyrophoric hazards. Reacts violently with water to release heat and flammable gases. Must be handled under inert atmosphere (Nitrogen or Argon).[1][2]
-
THF: Peroxide former. Ensure solvent is fresh and distilled/dried.
-
Exotherm: The addition step is exothermic; cooling is mandatory to prevent side reactions (Wurtz coupling).
Experimental Protocol
Setup and Preparation
-
Glassware Preparation: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel at 120°C for at least 2 hours. Assemble hot under a stream of dry Nitrogen (
). -
Inert Atmosphere: Cycle the flask 3 times (Vacuum/Nitrogen backfill) to ensure an oxygen-free and moisture-free environment.
Step-by-Step Procedure
Phase A: Substrate Solubilization
-
Charge the RBF with 4-Bromobenzophenone (1.0 equiv, e.g., 2.61 g, 10 mmol).
-
Add Anhydrous THF (30 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to 0 °C using an ice/water bath. Note: Benzophenones can be sterically hindered; however, 0°C is preferred over -78°C to ensure solubility while suppressing side reactions.
Phase B: Grignard Addition
-
Transfer the 4-Chlorophenylmagnesium bromide solution (1.2 equiv, 12 mL of 1.0 M in THF) to the addition funnel via a cannula or nitrogen-flushed syringe.
-
Dropwise Addition: Add the Grignard reagent slowly over 20–30 minutes.
-
Observation: The solution may change color (often turning yellow or dark red/brown due to charge-transfer complexes), which is normal.
-
-
Reaction: Once addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to Room Temperature (RT). Stir for an additional 2–4 hours.
-
Validation: Monitor by TLC (Solvent: 10% EtOAc/Hexanes). Look for the disappearance of the benzophenone spot (
) and appearance of the more polar alcohol spot ( ).
-
Phase C: Quench and Workup
-
Cool the reaction mixture back to 0 °C .
-
Quench: Slowly add saturated aqueous Ammonium Chloride (
) (20 mL).-
Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts.
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash: Combine organic layers and wash with Water (
) and Brine ( ). -
Drying: Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure (Rotary Evaporator).
Purification
The crude residue is typically a viscous oil or amorphous solid.
-
Flash Chromatography: Silica Gel 60.
-
Eluent: Gradient from 100% Hexanes to 90:10 Hexanes:EtOAc.
-
Impurity Removal: Non-polar biphenyl impurities (from Grignard homocoupling) will elute first. The unreacted ketone (if any) elutes next. The product elutes last.
-
-
Crystallization (Optional): If the product is solid, recrystallization from Hexane/Dichloromethane can yield high-purity crystals.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of (4-bromophenyl)(4-chlorophenyl)(phenyl)methanol.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/atmosphere. | Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Use fresh Grignard. |
| Starting Material Remains | Enolization (unlikely here) or steric bulk. | Increase Grignard equivalents to 1.5. Refluxing is not recommended due to Br-exchange risk. |
| Complex Mixture (TLC) | Metal-Halogen Exchange. | Keep reaction temperature strictly at 0°C during addition. Do not allow the reaction to run overnight. |
| Product Dehydration | Acidic workup too strong. | The tertiary alcohol can dehydrate to form a carbocation (trityl cation). Use buffered |
References
-
Grignard Reagent Preparation & Reactivity
-
Chemoselectivity in Grignard Reactions
-
Triarylcarbinol Applications
- Title: Synthesis and antifungal activity of novel triarylcarbinol deriv
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
-
General Grignard Handling
- Title: Reactions of Grignard Reagents (Master Organic Chemistry).
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 873-77-8: (4-Chlorophenyl)magnesium bromide [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
orthogonal protection strategies using halogenated trityl groups
Topic: Fine-Tuning Acid Lability: Orthogonal Strategies with Halogenated Trityl Architectures Content Type: Detailed Application Notes and Protocols
Executive Summary: The Power of Tunable Lability
In complex peptide synthesis, the binary "Fmoc/tBu" vs. "Boc/Bzl" distinction is often insufficient. Sophisticated campaigns—such as the synthesis of protected peptide fragments for convergent ligation or the handling of aggregation-prone sequences—require a "third dimension" of orthogonality.
This dimension is provided by Halogenated Trityl Groups , most notably the 2-Chlorotrityl (2-Cl-Trt) moiety. Unlike the unsubstituted trityl group, the introduction of a halogen atom at the ortho position exerts a specific steric and electronic influence that fine-tunes acid lability. This guide details the strategic application of 2-Cl-Trt resins (2-CTC) to achieve orthogonal cleavage : the ability to release a peptide from the solid support while retaining all side-chain protecting groups.
Mechanistic Foundation: The "Ortho" Effect[1]
To master this chemistry, one must understand why the 2-chloro substituent transforms a standard trityl group into a precision tool.
-
Steric Hindrance (The Sentinel): The bulky chlorine atom at the 2-position creates significant steric shielding around the benzylic carbon. This prevents the premature attack of nucleophiles and, crucially, inhibits the formation of diketopiperazines (DKP) during the deprotection of the second amino acid—a common failure mode in standard trityl or benzyl ester resins.
-
Electronic Tuning (The Trigger): While halogen atoms are electron-withdrawing (which would theoretically destabilize the carbocation), the resonance stabilization of the trityl system dominates. However, the specific balance in 2-CTC allows the ester bond to be cleaved by extremely mild acids (1% TFA or dilute acetic acid), whereas side-chain trityl groups (e.g., on His, Asn, Gln) and tBu groups require strong acid (95% TFA) for removal.
Visualizing the Orthogonality Hierarchy
Caption: The 2-Cl-Trt linker occupies a unique "middle ground" of stability, allowing selective cleavage of the peptide backbone without deprotecting side chains.
Application Note: The Zero-Racemization Loading Protocol
The most critical step in using 2-CTC resin is the initial loading. Unlike Wang resin, which requires activation (and thus risks racemization of Cys/His), 2-CTC resin reacts via a direct nucleophilic substitution (SN1-like) of the chloride by the carboxylate.
Crucial Rule: Never use activating agents (PyBOP, HBTU, DIC/HOBt) for the first amino acid loading on 2-CTC resin. Use only the base (DIPEA).
Protocol 1: Loading the First Amino Acid
Reagents:
-
2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)
-
Fmoc-Amino Acid-OH (1.0 – 1.2 equivalents relative to resin capacity)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)[1]
-
DCM (Dichloromethane, anhydrous)[2]
-
Methanol (HPLC grade)[1]
Step-by-Step:
-
Swelling: Place resin in a reactor and swell with dry DCM for 15 minutes. Drain.
-
Preparation: Dissolve the Fmoc-AA-OH in dry DCM (approx. 10 mL per gram of resin). Note: If the AA is insoluble in DCM, add a minimum amount of DMF, but keep DMF low to prevent premature Fmoc removal.
-
Coupling: Add the AA solution to the resin.[1] Immediately add the DIPEA.
-
Incubation: Agitate gently for 30 to 60 minutes at room temperature. Do not exceed 2 hours to avoid side reactions.
-
Capping (Critical): Add Methanol (0.8 mL per gram of resin) directly to the reaction mixture. Agitate for 15 minutes.
-
Why? The methanol reacts with any remaining active trityl-chloride sites, converting them to the inert methyl ether. This prevents "double loading" or reaction with subsequent amino acids.
-
-
Washing: Drain and wash:
-
Loading Check: Dry a small sample and measure loading via UV absorbance of the Fmoc-piperidine adduct (290 nm).
Application Note: The "Soft" Cleavage Strategy
This protocol is the definition of the orthogonal strategy. It yields a Protected Peptide Fragment with a free C-terminal acid.
Protocol 2: Selective Cleavage (1% TFA)
Reagents:
-
Cleavage Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (v/v).
-
Neutralization Solution: 10% Pyridine in Methanol.
Step-by-Step:
-
Preparation: Ensure the resin is washed thoroughly with DCM to remove any traces of DMF (DMF can cause side-chain deprotection during acid treatment).
-
Pulse Cleavage:
-
Add the Cleavage Cocktail (10 mL per gram resin).[1]
-
Agitate for 2 minutes .
-
Filter the filtrate immediately into a flask containing the Neutralization Solution.
-
Why? Short exposure prevents the TFA concentration from rising due to evaporation and protects highly acid-sensitive side chains (like Trt on His).
-
-
Repeat: Repeat step 2 roughly 5–10 times.
-
Monitoring: Check the resin color. 2-CTC resin turns deep red upon acid treatment (trityl cation). As the peptide cleaves, the red intensity may fade slightly, but the cation remains.
-
Work-up:
-
Combine all filtrates.[6]
-
Evaporate DCM under reduced pressure (do not heat above 30°C).
-
The residue is the protected peptide.
-
Precipitate with cold water (if hydrophobic) or ether (if appropriate), or simply redissolve in fresh solvent for the next coupling step (Fragment Condensation).
-
Strategic Workflow: Fragment Condensation
The primary utility of this chemistry is the synthesis of proteins or long peptides via Fragment Condensation . By synthesizing 2-3 shorter segments (e.g., 10-15 residues) on 2-CTC resin, cleaving them as protected blocks, and coupling them in solution, one avoids the exponential accumulation of by-products seen in linear synthesis of long chains (>40 AA).
Experimental Workflow Diagram
Caption: Convergent synthesis workflow utilizing 2-CTC resin to generate protected peptide blocks for subsequent ligation.
Comparative Data: Resin Acid Sensitivity
The table below highlights the "tuning" window that makes 2-CTC the superior choice for orthogonal strategies compared to other trityl or benzyl variants.
| Resin Type | Linker Structure | Cleavage Condition | Side-Chain Retention | Primary Application |
| 2-Chlorotrityl (2-CTC) | 2-Cl-Trt ester | 1% TFA / DCM | Yes (All retained) | Protected fragments, Cys/His rich peptides |
| Trityl (Trt) | Unsubstituted Trt | 0.1% - 1% TFA | Yes | Highly acid sensitive, less stable storage |
| 4-Methoxytrityl (Mmt) | 4-MeO-Trt | 0.1% TFA / AcOH | Yes | Specialized ultra-mild cleavage |
| Wang | 4-Alkoxybenzyl | 50% - 95% TFA | No (Side chains lost) | Standard free peptides (Acids) |
| Rink Amide | Benzhydrylamine | 95% TFA | No (Side chains lost) | Standard free peptides (Amides) |
Troubleshooting & Expert Insights
-
Moisture Sensitivity: The chloride in 2-CTC is extremely hydrolytically unstable. Store resin at 4°C or -20°C under argon. If the resin has lost activity (turned from yellow to white/pale), treat with thionyl chloride (SOCl2) in DCM to regenerate the active chloride.
-
The "Proline" Problem: While 2-CTC reduces DKP formation, loading Proline as the first residue can still be risky. For C-terminal Proline, ensure the loading time is short (30 min) and the temperature is strictly controlled (20-25°C).
-
Solvent Choice: Avoid THF or Dioxane during loading; they can interfere with the SN1 mechanism. DCM is the gold standard.
References
-
Barlos, K., et al. (1989).[7] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze" (Preparation of protected peptide fragments using substituted triphenylmethyl resins).[1][7][8][9][10][11][12][13][14][15] Tetrahedron Letters, 30(30), 3943–3946.
-
Barlos, K., et al. (1991).[4][14] "2-Chlorotrityl chloride resin.[1][3][4][5][7][9][12][14] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research, 37(6), 513–520.
- White, P., & Beythien, J. (2006). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Handbook for Protocols).
-
Bollhagen, R., et al. (1994). "A new reagent for the cleavage of fully protected peptides from 2-chlorotrityl resin." Chemical Communications, (22), 2559-2560.
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. 相关内容暂不可用 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 10. Comparative evaluation of four trityl-type amidomethyl polystyrene resins in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) A new method for the preparation of 2-chlorotrityl resin and its application to solid-phase peptide synthesis [academia.edu]
- 15. mdpi.com [mdpi.com]
High-Fidelity Functionalization of 4-Bromo-4',4''-dichlorotrityl Alcohol via Pd-Catalyzed Cross-Coupling
This Application Note is designed for researchers in medicinal chemistry and solid-phase organic synthesis (SPOS). It details the strategic functionalization of 4-Bromo-4',4''-dichlorotrityl alcohol (Br-DCT-OH), a versatile scaffold that bridges the gap between robust protecting groups and functionalizable linkers.
Abstract & Strategic Value
The 4-Bromo-4',4''-dichlorotrityl alcohol (Br-DCT-OH) moiety represents a "privileged" scaffold in linker chemistry. Unlike standard trityl groups used solely for protection, the 4-bromo substituent allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 4',4''-dichloro substitution pattern tunes the acid-lability of the trityl cation.
This guide addresses a common synthetic bottleneck: How to functionalize the linker without degrading the acid-sensitive trityl alcohol. We present a "Couple-First, Activate-Later" strategy that leverages the orthogonality of base-mediated Pd-coupling (compatible with Tr-OH) against the acid-mediated activation required for resin loading.
Key Chemical Challenges Solved
| Challenge | Solution | Mechanism |
| Chemoselectivity | Preserve C-OH during coupling. | Use base-mediated Suzuki conditions (Tr-OH is base-stable). |
| Steric Bulk | Overcome trityl hindrance. | Use high-activity catalysts (e.g., Pd(dppf)Cl₂) and optimized solvents. |
| Activation | Convert OH to Cl post-coupling. | Mild chlorination using Acetyl Chloride (AcCl) to avoid HBr generation. |
Strategic Workflow: The "Couple-First" Approach
The traditional approach (loading linker -> functionalizing) often fails due to steric congestion on the solid phase. Our protocol performs the cross-coupling in solution phase on the alcohol, followed by conversion to the active chloride for resin loading.
Figure 1: The "Couple-First" workflow ensures high conversion rates by performing the difficult C-C bond formation in solution phase before generating the moisture-sensitive chloride.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Attach a functional payload (R) to the 4-position of the trityl ring. Rationale: The trityl alcohol is stable under basic aqueous conditions required for Suzuki coupling. We utilize Pd(dppf)Cl2 for its resistance to dehalogenation and high activity with aryl bromides.
Reagents:
-
Substrate: 4-Bromo-4',4''-dichlorotrityl alcohol (1.0 eq)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₂ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask or microwave vial, combine the Br-DCT-OH, boronic acid, and Pd(dppf)Cl₂.
-
Inertion: Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate).
-
Activation: Add the aqueous K₂CO₃ solution via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Note: The starting material (Br) and product usually have distinct R_f values. The alcohol functionality remains intact.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[1]
-
Purification: Concentrate and purify via flash column chromatography (Silica gel).
-
Caution: Avoid acidic mobile phases (e.g., no acetic acid) to prevent loss of the trityl alcohol.
-
Protocol B: Activation (Conversion to Trityl Chloride)
Objective: Convert the base-stable Alcohol (OH) to the reactive Chloride (Cl) for resin loading. Rationale: Standard thionyl chloride (SOCl₂) can be harsh. We utilize Acetyl Chloride (AcCl) , which reacts with trityl alcohols to form the trityl chloride and acetic acid. This method is milder and drives the equilibrium effectively.
Reagents:
-
Substrate: Functionalized DCT-OH (from Protocol A)
-
Reagent: Acetyl Chloride (AcCl) (Excess, used as solvent/reagent) or AcCl (5 eq) in Toluene.
Step-by-Step Methodology:
-
Setup: Place the functionalized alcohol in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Reaction: Add Acetyl Chloride (approx. 5–10 mL per gram of substrate).
-
Reflux: Heat to reflux (bath temp ~55–60°C) for 2–4 hours.
-
Monitoring: Aliquot a small sample, evaporate, and check IR (disappearance of broad OH stretch ~3400 cm⁻¹) or NMR.
-
Isolation: Evaporate the excess AcCl and Acetic Acid under reduced pressure. Co-evaporate with Toluene (x2) to remove trace acid.
-
Storage: The resulting solid/foam is the reactive Trityl Chloride . Store under Argon at -20°C. Do not purify on silica gel (hydrolysis risk).
Critical Parameters & Troubleshooting
Solvent Effects on Coupling Efficiency
The choice of solvent impacts both solubility of the bulky trityl species and the reaction rate.
| Solvent System | Temp (°C) | Yield (Isolated) | Notes |
| Dioxane / H₂O (4:1) | 80 | 88 - 95% | Recommended. Excellent solubility and phase transfer. |
| THF / H₂O (4:1) | 65 (Reflux) | 70 - 75% | Lower temp limits conversion of sterically hindered substrates. |
| Toluene / H₂O (Phase Transfer) | 90 | 60 - 85% | Requires TBAB (phase transfer catalyst). Good for very hydrophobic boronic acids. |
| DMF (Anhydrous) | 100 | < 40% | Homocoupling of boronic acid observed; difficult workup. |
Troubleshooting Guide
-
Problem: Dehydration of Alcohol during Coupling.
-
Cause: Reaction temperature too high (>100°C) or traces of acid.
-
Fix: Ensure basic pH (K₂CO₃) is maintained. Keep temp <90°C.
-
-
Problem: Hydrolysis of Chloride (Protocol B).
-
Cause: Moisture ingress during evaporation or storage.
-
Fix: Use strictly anhydrous toluene for co-evaporation. Store in a desiccator.
-
-
Problem: Incomplete Chlorination.
-
Cause: Old Acetyl Chloride (hydrolyzed).
-
Fix: Distill AcCl before use or switch to SOCl₂/DCM (with catalytic DMF) if AcCl fails.
-
Mechanistic Insight
The success of this protocol relies on the specific electronic properties of the 4',4''-dichlorotrityl system.
Figure 2: Catalytic cycle. The bulky trityl group (DCT-OH) does not inhibit the oxidative addition at the para-position. The hydroxyl group remains coordinated or passive, avoiding interference with the Pd center.
Why Dichloro?
The 4,4'-dichloro substituents are electron-withdrawing.
-
Synthesis: They deactivate the ring slightly, making the C-OH bond less prone to accidental ionization (carbocation formation) compared to methoxy-trityl (Mmt/Dmt) during the Suzuki coupling.
-
Application: Once loaded on resin, the resulting trityl ether/amine is more stable to acid than Mmt, requiring roughly 1-5% TFA for cleavage (vs 0.5% for Mmt). This allows for "tuning" the linker release conditions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. (Foundational text on trityl chloride activation).
-
Gómez-Martínez, M., et al. (2020). Recent Advances in the Synthesis of Trityl Alcohols and Their Applications. Catalysts, 10(5), 567. (Review of trityl alcohol functionalization).
-
Organic Syntheses. (2008). Preparation of Trityl Chloride from Triphenylmethanol. Org.[11][12][13][14] Synth. Coll. Vol. 3, p.841. (Standard Protocol for OH -> Cl conversion).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nobelprize.org [nobelprize.org]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Selective Tritylation using 4-Bromo-4',4''-dichlorotrityl Alcohol
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for installing the 4-Bromo-4',4''-dichlorotrityl (BDDTT) protecting group.
Unlike the ubiquitous Dimethoxytrityl (DMT) group, which is highly acid-labile, the BDDTT group incorporates electron-withdrawing halogens (Bromo, Dichloro). This substitution pattern destabilizes the carbocation intermediate, rendering the resulting ether bond significantly more stable to acid than DMT or standard Trityl groups. This makes BDDTT ideal for orthogonal protection strategies where the group must survive mild acidic treatments (e.g., TCA deblocking of DMT) but be removed under stronger acidic conditions.
Executive Summary & Strategic Rationale
The use of trityl alcohols (Tr-OH) as starting materials offers a distinct advantage over trityl chlorides (Tr-Cl). Trityl chlorides are hygroscopic and prone to hydrolysis upon storage, releasing HCl and reverting to the alcohol. By starting with the stable BDDTT-OH , the researcher ensures stoichiometry control and eliminates the variable purity associated with aged chloride reagents.
However, the hydroxyl group is a poor leaving group. Successful tritylation with BDDTT-OH requires activation . This protocol details two pathways:
-
Method A (Standard): In-situ conversion to BDDTT-Cl followed by base-catalyzed coupling. Recommended for general synthesis.[1]
-
Method B (Direct): Brønsted/Lewis acid-catalyzed direct etherification. Recommended for acid-stable substrates.
Comparative Stability Profile
| Protecting Group | Substituents | Electronic Effect | Relative Acid Stability | Deprotection Condition |
| DMT | 2x -OMe | Strong Donation (+M) | Very Low (Labile) | 3% TCA in DCM |
| Trityl (Tr) | 3x -H | Neutral | Moderate | 1% TFA or 80% AcOH |
| BDDTT | 1x -Br, 2x -Cl | Withdrawing (-I) | High | 50% TFA or conc. AcOH |
Mechanistic Insight
The reaction is governed by the stability of the tritylium cation . The halogens on BDDTT destabilize this cation relative to unsubstituted trityl. Consequently, the formation of the active species is energetically more demanding, requiring stronger activation than DMT-OH.
Caption: Mechanistic pathway. Note that the electron-withdrawing halogens make the ionization step slower, requiring robust activation.
Method A: Two-Step In-Situ Chloride Activation (Recommended)
This method converts the stable alcohol to the reactive chloride immediately prior to use. It avoids the handling of hydrolytically unstable isolated chlorides.
Reagents & Equipment[1][2][3][4][5][6]
-
BDDTT-OH (1.2 equiv relative to substrate)
-
Thionyl Chloride (
) or Acetyl Chloride (AcCl) -
Pyridine (Anhydrous)[2]
-
Dichloromethane (DCM) (Anhydrous)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)
-
Substrate (Dry, azeotroped with pyridine/toluene)
Protocol Steps
Step 1: Activation (Conversion to BDDTT-Cl)
-
Weigh BDDTT-OH (1.2 mmol) into a flame-dried round-bottom flask under Argon/Nitrogen.
-
Add anhydrous DCM (5 mL).
-
Add Acetyl Chloride (10 mmol, excess) or
(1.5 mmol).-
Note: Acetyl chloride is milder. If using
, add a catalytic amount of DMF.
-
-
Reflux gently for 1–2 hours.
-
Evaporate volatiles strictly in vacuo to remove excess activation reagent and HCl/AcOH byproducts.
-
Re-dissolve the resulting solid (crude BDDTT-Cl) in anhydrous DCM (2 mL).
Step 2: Coupling
-
Dissolve the Substrate (1.0 mmol) in anhydrous Pyridine (3 mL).
-
Add DMAP (0.1 mmol).
-
Add the DCM solution of BDDTT-Cl (prepared in Step 1) dropwise to the substrate solution at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Note: Due to the steric bulk and electronic deactivation of BDDTT, reaction times may be longer than standard DMT protection.
-
-
Quench: Add Methanol (1 mL) to destroy excess trityl chloride. Stir for 15 mins.
Step 3: Workup & Purification
-
Dilute with DCM (50 mL).
-
Wash with saturated
(2 x 30 mL) to remove pyridine salts. -
Wash with Brine (30 mL).
-
Dry over
, filter, and concentrate. -
Purification: Silica Gel Chromatography.
-
Critical: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane. The BDDTT ether is stable, but slightly acidic silica can cause premature deprotection during purification.
-
Method B: Direct Acid-Catalyzed Tritylation (Green Route)
This method utilizes the alcohol directly with a Lewis Acid catalyst. It is faster but requires the substrate to withstand acidic conditions during the reaction.
Reagents
-
BDDTT-OH (1.1 equiv)
-
Catalyst:
(0.1 equiv) OR Trifluoroacetic Anhydride (TFAA)
Protocol Steps
-
Dissolve Substrate (1.0 mmol) and BDDTT-OH (1.1 mmol) in anhydrous DCM (5 mL).
-
Add molecular sieves (4Å) to scavenge water produced during the reaction.
-
Cool to 0°C.
-
Add
(0.1 mmol) dropwise.-
Observation: The solution may turn transiently colored (yellow/orange) indicating the formation of the tritylium cation.
-
-
Stir at RT for 2–6 hours.
-
Quench: Add saturated
solution vigorously. -
Extract with DCM, wash with brine, and purify as in Method A.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete activation of Alcohol (Method A). | Increase reflux time with |
| No Reaction | BDDTT Cation is too unstable/unreactive. | Add Silver Triflate (AgOTf) (1.1 equiv) to Method A (Step 2). Ag+ precipitates halide, forcing cation formation. |
| Deprotection on Column | Silica acidity. | Increase Triethylamine (TEA) in eluent to 2-3%. |
| Starting Material Recovery | Hydrolysis of BDDTT-Cl by wet solvent. | Dry pyridine over KOH. Azeotrope substrate with toluene 3x before reaction. |
Visual Workflow
Caption: Decision tree for selecting the optimal tritylation pathway based on substrate stability.
References
-
Direct Tritylation Catalysis: Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid. (2018).[1][3][4] ACS Omega. Link
-
In-Situ Activation: Tritylation of alcohols under mild conditions without using silver salts.[5] (2009).[5] Tetrahedron Letters. Link
-
General Tritylation Protocols: Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[6] Total Synthesis. Link
-
Mechanism & Kinetics: Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media.[7] (2005).[7] J. Chem. Soc., Perkin Trans. 2. Link
Sources
- 1. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Tritylation of alcohols under mild conditions without using silver salts [academia.edu]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling of 4-Bromo-4',4''-dichlorotrityl (BDDT) Derivatives
[1][2][3]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization, Reaction Handling, and Troubleshooting for BDDT Derivatives[1]
Introduction: The "Hydrophobic Brick" Challenge
Welcome to the Technical Support Center. You are likely here because your 4-Bromo-4',4''-dichlorotrityl (BDDT) derivative is refusing to dissolve in standard reaction solvents, precipitating during coupling, or streaking during purification.[2][3]
The Core Issue: The BDDT group is a steric and lipophilic powerhouse.[2][3] Unlike standard Trityl (Trt) or Dimethoxytrityl (DMT) groups, the addition of three halogen atoms (one Bromine, two Chlorines) significantly increases the logP (partition coefficient) and molecular weight.[3][1]
-
Consequence 1: Extreme hydrophobicity.[2][3][1][4] It resists dissolution in polar aprotic solvents (like pure DMF or DMSO) often used in bio-organic synthesis.[2][3][1]
-
Consequence 2: Aggregation.[2][3][1][4] In peptide or nucleotide synthesis, BDDT derivatives promote inter-chain aggregation, leading to "gelation" or incomplete reactions.
This guide provides self-validating protocols to overcome these physical chemistry barriers.
Module 1: Dissolution & Solvent Selection
FAQ 1.1: "My sample floats in Methanol/Water. What dissolves this?"
Diagnosis: You are using solvents that are too polar.[2][3][1] BDDT is practically insoluble in water and alcohols.[2][3] Furthermore, dissolving trityl chlorides in alcohols will result in immediate solvolysis (degradation) to the methyl ether.[3][1]
The Protocol: The "Halogen Rule" Like dissolves like.[2][3][1] The halogenated aromatic rings of BDDT require halogenated solvents or ethers for initial solvation.[2][3]
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Chlorinated | DCM (Dichloromethane) | Excellent ( *** ) | Primary choice. Use anhydrous DCM to prevent hydrolysis.[2][3][1][4] |
| Chlorinated | Chloroform ( | Excellent (*****) | Good alternative if higher boiling point is needed.[2][3] |
| Ethers | THF (Tetrahydrofuran) | Good (****) | Use if chlorinated solvents are incompatible with reagents.[2][3][1] |
| Amides | DMF / NMP | Poor to Moderate () | Do not use as sole solvent. BDDT often precipitates.[2][3][1] |
| Sulfoxides | DMSO | Poor (*) | Avoid.[2][3][1] High viscosity + low solubility = disaster.[2][3] |
| Alcohols | MeOH / EtOH | Incompatible | STOP. Will react with Trt-Cl to form Trt-OR (solvolysis).[2][3][1][4] |
Visual Troubleshooting: The Dissolution Decision Tree
Caption: Figure 1. Decision matrix for initial solubilization. Note that cloudiness in DCM often indicates moisture contamination leading to hydrolysis.[2][1][4]
Module 2: Reaction Optimization (SPPS & Synthesis)
FAQ 2.1: "The reaction mixture turns into a gel/paste."
Issue: When using BDDT-protected amino acids or nucleotides in Solid Phase Peptide Synthesis (SPPS), the hydrophobic interaction between BDDT groups on the resin causes chain aggregation. Pure DMF is insufficient to break these aggregates.[2][3]
The Solution: Binary Solvent Systems You must lower the dielectric constant of the solvent system to solvate the hydrophobic BDDT shield.[2]
Protocol: The "Magic Mixture"
-
Standard Coupling: Instead of 100% DMF, use DCM:DMF (1:1 v/v) .
-
Difficult Sequences: For sequences prone to aggregation, use THF:NMP (1:1) or add 1% Triton X-100 (if compatible with downstream steps).[2][3][1]
-
Chaotropic Salts: Add 0.4M LiCl (Lithium Chloride) to the coupling mixture. This disrupts hydrogen bonding and aggregation, improving the accessibility of the BDDT-protected species [1].[2][3]
FAQ 2.2: "Low loading yields on resin."
Issue: The bulky BDDT group creates steric hindrance, slowing down the nucleophilic attack required for resin loading.
Troubleshooting Steps:
-
Pre-Activation: Activate the carboxylic acid before adding the resin.[2][3][1] Use DIC/Oxyma for 5 minutes in DCM/DMF.[2][3]
-
Double Coupling: Perform the coupling twice for 2 hours each, rather than once for 4 hours. Fresh reagents maintain a higher concentration gradient.[2][3]
-
Visualization: See the workflow below.
Caption: Figure 2. Modified SPPS workflow for BDDT derivatives. The critical step is swelling and washing with DCM to accommodate the hydrophobic protecting group.[2]
Module 3: Purification & Analysis
FAQ 3.1: "I can't purify it. It streaks on the column."
Issue: On silica gel, the BDDT group interacts strongly, causing tailing. On Reverse Phase (C18), it binds so tightly it may never elute, or elutes as a broad smear due to low solubility in the aqueous mobile phase.
Strategy A: Normal Phase (Silica) - Recommended [2][3][1][4]
-
Neutralization: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.[2][3][1] This neutralizes acidic sites that might degrade the trityl group or cause streaking.[2][3]
-
Eluent: Use Hexanes:Ethyl Acetate .[2][3][1][4] Start with 100% Hexanes. BDDT derivatives elute early (high Rf) due to lipophilicity.[2][3][1]
Strategy B: Reverse Phase (C18) - Caution Required
-
The Trap: Standard 5% MeCN start will cause the BDDT derivative to precipitate at the head of the column.[2]
-
The Fix: Start at 50% MeCN (or MeOH) .
-
Buffer: Use Ammonium Acetate (pH 7-8).[2][3][1][4] Avoid acidic buffers (TFA) if the specific derivative is acid-sensitive (though BDDT is relatively robust, prolonged exposure to acidic aqueous conditions is risky).[2][3][1]
FAQ 3.2: "NMR shows double peaks. Is it impure?"
Diagnosis: Not necessarily. Large trityl groups can exhibit atropisomerism (hindered rotation) or cause slow conformational exchange on the NMR timescale, especially in viscous solvents like DMSO-d6.[2][3][1]
-
Test: Run the NMR in CDCl3 (Chloroform-d) or CD2Cl2 (DCM-d2). These solvents solvate the BDDT group better, allowing faster rotation and sharpening the peaks.
Summary of Key Specifications
| Property | Value / Behavior |
| Primary Solubility | Dichloromethane (DCM), Chloroform, THF.[2][3][1][4] |
| Insolubility | Water, Methanol (reacts), Hexanes (often precipitates unless very dilute).[3][1] |
| Moisture Sensitivity | High (for BDDT-Chloride).[2][3][1][4] Hydrolyzes to BDDT-OH (Alcohol).[2][3][1][4] |
| Stability | More acid-stable than DMT (Dimethoxytrityl); Less stable than unsubstituted Trityl (context dependent).[2][3][1][4] |
| Storage | Store solid under Argon/Nitrogen at -20°C. Desiccate before opening. |
References
-
Seebach, D., et al. (1991).[3] Improved solubility of peptides in LiCl/DMAc mixtures.[2][3] This foundational work establishes the use of chaotropic salts to disrupt aggregation in hydrophobic peptide synthesis.[2][3]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3] (Wiley).[2][3][1] The definitive guide on trityl group chemistry, stability, and solvent compatibility.
-
Barlos, K., et al. (1989).[3] Synthesis of protected peptide fragments using triphenylmethyl resins. Discusses the handling of trityl-based resins and the necessity of DCM washes.
-
Sigma-Aldrich (Merck). Trityl Chloride Technical Data.[2][3][1] General handling for halogenated trityl derivatives.[2][3][5]
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific derivative before handling.[2][3][1]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]
- 4. Cas 18282-59-2,1-Bromo-3,4-dichlorobenzene | lookchem [lookchem.com]
- 5. Halogenated Trityl Cations as Easy-to-Access Super Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
removing 4-Bromo-4',4''-dichlorotrityl group under mild acidic conditions
<Technical Support Center: Removal of 4-Bromo-4',4''-dichlorotrityl (Br-DMTr) Group
Welcome to the technical support center for the removal of the 4-Bromo-4',4''-dichlorotrityl (Br-DMTr) protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this protecting group in their synthetic chemistry workflows, particularly in the context of oligonucleotide and peptide synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the mild acidic deprotection of the Br-DMTr group.
Introduction to the 4-Bromo-4',4''-dichlorotrityl (Br-DMTr) Group
The 4-Bromo-4',4''-dichlorotrityl group is a member of the trityl family of protecting groups, which are widely employed for the protection of hydroxyl and amino functionalities. The electron-withdrawing nature of the halogen substituents in the Br-DMTr group makes it more acid-labile than the commonly used dimethoxytrityl (DMT) group. This increased acid sensitivity allows for its removal under milder acidic conditions, which can be advantageous in the synthesis of sensitive biomolecules where harsh acidic treatments may lead to degradation or side reactions, such as depurination in oligonucleotides.[1][2]
However, the very nature of its reactivity can also present challenges. Incomplete deprotection, side reactions, and difficulties in monitoring the reaction are common hurdles. This guide aims to provide a comprehensive resource to understand and overcome these issues.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the removal of the Br-DMTr group. Each problem is followed by a systematic approach to its resolution, grounded in the chemical principles of the reaction.
Issue 1: Incomplete Deprotection
Symptoms:
-
Analysis of the crude product (e.g., by HPLC, LC-MS) shows a significant amount of starting material remaining.
-
The characteristic orange color of the trityl cation is faint or does not develop as expected (note: the Br-DMTr cation color may differ from the DMT cation).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength or Concentration | The acidity of the deprotection solution may not be sufficient to drive the reaction to completion within the allotted time.[1] | Increase the concentration of the acid (e.g., dichloroacetic acid, trichloroacetic acid) incrementally. If using a weaker acid, consider switching to a stronger one.[1][3] |
| Short Reaction Time | The kinetics of the deprotection are finite, and insufficient time will lead to an incomplete reaction. | Extend the reaction time. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, HPLC). |
| Low Temperature | Chemical reactions, including deprotection, are generally slower at lower temperatures.[4] | Ensure the reaction is carried out at the recommended temperature, typically room temperature. If necessary, a slight increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.[5] |
| Degraded Acid Reagent | Acids, especially when dissolved in organic solvents, can degrade over time or be neutralized by impurities.[4] | Always use a freshly prepared deprotection solution.[4] |
| Presence of Water in the Reaction Mixture | Water can compete with the substrate for the acid, effectively reducing the acidity of the medium and slowing down the deprotection rate.[6][7] | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
Experimental Workflow for Optimizing Deprotection:
Caption: A logical workflow for troubleshooting incomplete Br-DMTr deprotection.
Issue 2: Substrate Degradation (e.g., Depurination of Oligonucleotides)
Symptoms:
-
Analysis of the product mixture shows the presence of undesired byproducts.
-
In the case of oligonucleotides, analysis may reveal shorter sequences resulting from cleavage of the glycosidic bond (depurination).[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessively Strong Acid or High Concentration | While strong acids accelerate deprotection, they can also promote side reactions like depurination, especially with prolonged exposure.[1][2] | Use the mildest acidic conditions that still provide efficient deprotection. Consider using a weaker acid (e.g., dichloroacetic acid instead of trichloroacetic acid) or a lower concentration of the same acid.[1][3] |
| Prolonged Reaction Time | The longer the substrate is exposed to acidic conditions, the greater the likelihood of degradation. | Minimize the reaction time to what is necessary for complete deprotection. Careful monitoring is key. |
| Absence of a Cation Scavenger | The released Br-DMTr cation is an electrophile and can potentially react with the substrate, leading to undesired modifications.[8][9][10] | Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[8][9][11] These will trap the carbocation as it is formed. |
Mechanism of Acid-Catalyzed Detritylation and the Role of Scavengers:
Caption: The acid-catalyzed removal of the Br-DMTr group and the role of a scavenger in trapping the carbocation.
Frequently Asked Questions (FAQs)
Q1: Why would I choose the Br-DMTr group over the more common DMT group?
A1: The primary advantage of the Br-DMTr group is its increased acid lability. The electron-withdrawing bromine and chlorine atoms destabilize the resulting carbocation upon cleavage, making the ether linkage more susceptible to acid-catalyzed hydrolysis. This allows for deprotection under milder acidic conditions (e.g., lower acid concentration or a weaker acid) compared to the DMT group. This is particularly beneficial when working with sensitive substrates that are prone to acid-mediated degradation, such as certain modified oligonucleotides or peptides.[1][2]
Q2: What are the typical mild acidic conditions used for Br-DMTr removal?
A2: The "mild" conditions are relative to the substrate and the desired reaction rate. However, a common starting point is a solution of dichloroacetic acid (DCA) in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene.[3][12] The concentration of DCA can range from 1% to 5% (v/v).[13] For even milder conditions, some protocols utilize trifluoroacetic acid (TFA) at a lower concentration or even buffered acetic acid solutions at slightly elevated temperatures.[5][14]
Q3: How can I monitor the progress of the deprotection reaction?
A3: There are several methods to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the disappearance of the starting material and the appearance of the deprotected product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the reaction progress and can also detect the formation of byproducts.[4]
-
UV-Vis Spectroscopy: The Br-DMTr cation has a characteristic absorbance in the visible region, similar to the DMT cation (which absorbs around 495 nm).[15][16] This can be used to monitor the release of the protecting group, especially in solid-phase synthesis.
Q4: What is the purpose of a "capping" step in oligonucleotide synthesis, and how does it relate to deprotection?
A4: In solid-phase oligonucleotide synthesis, a capping step is performed after the coupling of each phosphoramidite monomer. Its purpose is to permanently block any unreacted 5'-hydroxyl groups from participating in subsequent coupling reactions. This is crucial because if these unreacted sites are not capped, they will lead to the formation of "n-1" deletion sequences. The capping step ensures that only the desired full-length oligonucleotide is synthesized. Incomplete deprotection in the preceding step is a primary cause of unreacted 5'-hydroxyl groups, highlighting the importance of efficient detritylation.[15]
Experimental Protocols
Protocol 1: Solution-Phase Deprotection of a Br-DMTr Protected Nucleoside
-
Preparation: Dissolve the Br-DMTr protected nucleoside in anhydrous dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL in a dry flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Scavenger: Add 3-5 equivalents of a scavenger, such as triethylsilane (TES).
-
Initiation of Deprotection: Add a freshly prepared solution of 3% dichloroacetic acid (DCA) in DCM dropwise while stirring at room temperature.
-
Monitoring: Monitor the reaction progress every 5-10 minutes using TLC (e.g., with a mobile phase of 5-10% methanol in DCM). The deprotected nucleoside will have a lower Rf value.
-
Quenching: Once the reaction is complete (typically within 30-60 minutes), quench the reaction by adding a weak base such as pyridine or by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure deprotected nucleoside.
Protocol 2: On-Column Detritylation of a DMT-on Oligonucleotide (for comparison and context)
This protocol is for the removal of a DMT group from a purified oligonucleotide on a reverse-phase cartridge, a common final step. The principles are applicable to Br-DMTr removal.[14]
-
Cartridge Preparation: Condition a reverse-phase SPE cartridge (e.g., C18) by washing with acetonitrile followed by an aqueous solution (e.g., 0.1 M triethylammonium acetate).
-
Loading: Dissolve the "DMT-on" oligonucleotide in the aqueous solution and load it onto the cartridge.
-
Washing: Wash the cartridge with the aqueous solution to remove any failure sequences that did not retain the DMT group.
-
Detritylation: Slowly pass a solution of 3% trifluoroacetic acid (TFA) or 3% dichloroacetic acid (DCA) in water through the cartridge.[14] The orange color of the DMT cation will be observed in the eluate.
-
Final Wash and Elution: Wash the cartridge with water to remove the acid and the cleaved DMT group. Elute the final deprotected oligonucleotide with an aqueous acetonitrile solution (e.g., 50% acetonitrile in water).
-
Lyophilization: Lyophilize the collected eluate to obtain the purified, deprotected oligonucleotide.
References
- Bollmark, M., & Glemarec, C. (2008). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. RSC Publishing.
- Bollmark, M., & Glemarec, C. (2008). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. ResearchGate.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Bollmark, M., & Glemarec, C. (2009). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. PubMed.
- Reddy, M. P., Farooqui, F., & Hanna, N. B. (1995). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 23(22), 4629–4634.
- BenchChem. (2025). Application Notes and Protocols for Detritylation of DMT-on Oligonucleotides.
- Sanghvi, Y. S., et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. PubMed.
- Sanghvi, Y. S., et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Taylor & Francis Online.
- Kumar, G., & Ravikumar, V. T. (2025). Controlled Detritylation of Antisense Oligonucleotides. ResearchGate.
- Sanghvi, Y. S., et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses – filling the gap. Taylor & Francis Online.
- Google Patents. (n.d.). WO2024161158A1 - Deprotection processes and cation scavengers for use in the same.
- Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. PMC.
- Eadie, J. S., & Davidson, D. S. (1993). Acid binding and detritylation during oligonucleotide synthesis. Oxford Academic.
- BenchChem. (2025). Issues with incomplete removal of DMT group from m6A oligos.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
- emp BIOTECH. (n.d.). Detritylation | Deblock Reagents for Oligo Synthesis.
- Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification.
- Reddy, M. P., Farooqui, F., & Hanna, N. B. (1995). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. PMC.
- Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection.
- CABB Chemicals. (n.d.). DeTrityl® Ultrapure Dichloroacetic Acid for Oligonucleotide Synthesis.
- MilliporeSigma. (n.d.). DNA Oligonucleotide Synthesis.
- Sekine, M. (n.d.). Development of Protecting Groups for Prodrug-Type Oligonucleotide Medicines. J-Stage.
- Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
- Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides.
- Google Patents. (n.d.). CA3199967A1 - Process for the de-tritylation of oligonucleotides.
- Applied Biosystems. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection.
- Wu, X., & Pitsch, S. (2007). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC.
- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. SciSpace.
- Kumar, G., & Ravikumar, V. T. (2025). 4,4 '-Dimethoxytrityl group derived from secondary alcohols: Are they removed slowly under acidic conditions?. ResearchGate.
- Weisz, A., et al. (1996). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. PubMed.
- Kumar, G., & Ravikumar, V. T. (2005). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions?. PubMed.
- Organic Syntheses Procedure. (n.d.). p-BROMOMANDELIC ACID.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. empbiotech.com [empbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. WO2024161158A1 - Deprotection processes and cation scavengers for use in the same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CA3199967A1 - Process for the de-tritylation of oligonucleotides - Google Patents [patents.google.com]
- 13. phenomenex.com [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atdbio.com [atdbio.com]
- 16. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
purification of 4-Bromo-4',4''-dichlorotrityl alcohol by recrystallization
Technical Support Center: Purification of 4-Bromo-4',4''-dichlorotrityl alcohol
Topic: Purification of 4-Bromo-4',4''-dichlorotrityl alcohol (BDC-Trt-OH) by Recrystallization Document ID: TSC-PROTO-2026-BDC Audience: Process Chemists, Peptide Synthesis Researchers, CMC Leads
Core Directive & Technical Context
From the Desk of the Senior Application Scientist:
You are likely isolating 4-Bromo-4',4''-dichlorotrityl alcohol as an intermediate for the synthesis of the corresponding chloride linker (BDC-Trt-Cl) used in Solid Phase Peptide Synthesis (SPPS). The purity of this alcohol is critical. Any residual benzophenone starting material or regioisomers will carry through to the chloride step, leading to "capped" sites on your resin that are catalytically dead but sterically active, lowering the loading efficiency of your first amino acid.
This guide treats the recrystallization not just as a cleanup step, but as a thermodynamic filter . We will use a Toluene/Heptane system as our primary protocol because it offers superior control over the "oiling out" phenomenon common with halogenated trityl derivatives compared to aqueous alcohol systems.
Standard Operating Procedure (The Baseline)
Objective: Obtain >98% HPLC purity white crystalline solid. Prerequisite: Crude material is isolated (usually a yellow/orange foam or solid) after quenching the Grignard reaction.
Reagents Required:
-
Solvent A (Dissolver): Toluene (HPLC Grade)
-
Solvent B (Anti-solvent): n-Heptane (or Hexanes)
-
Wash Solvent: 1:4 Toluene:Heptane (Cold)
Step-by-Step Protocol:
-
Dissolution (Thermodynamic Solubilization):
-
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Toluene at a ratio of 2.5 mL per gram of crude.
-
Heat the mixture to 65–70°C .
-
Checkpoint: If the solid does not dissolve completely, add more Toluene in 0.5 mL/g increments. If a suspension remains but the liquid is dark, you may have inorganic salts (Mg salts from Grignard). Perform a hot filtration through a Celite pad if necessary.
-
-
Controlled Nucleation:
-
Remove the heat source and allow the solution to cool slowly to 45°C .
-
Add n-Heptane dropwise via an addition funnel.
-
Target Ratio: You are aiming for a final Toluene:Heptane ratio of roughly 1:3 to 1:4 .
-
Critical Observation: Stop adding Heptane immediately if you see a persistent cloudiness (the "Cloud Point").
-
-
Crystallization:
-
Reheat slightly (back to ~55°C) to dissolve the cloudiness.
-
Turn off the stirrer (agitation promotes rapid, small crystal formation; we want large, pure prisms).
-
Allow to cool to room temperature (RT) over 2 hours.
-
Once at RT, transfer to a 4°C environment (fridge) for 4–12 hours.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.[1]
-
Wash the cake with cold 1:4 Toluene:Heptane.
-
Dry under vacuum at 40°C.
-
Troubleshooting Hub & Decision Logic
This section addresses specific failure modes. Use the logic below to diagnose your issue.
Issue A: The "Oiling Out" Phenomenon
User Report: "Instead of crystals, I got a sticky yellow gum at the bottom of the flask."
Cause: The anti-solvent (Heptane) was added too fast, or the temperature dropped too quickly, causing the compound to phase-separate as a liquid before it could organize into a crystal lattice. This is common with lipophilic trityl alcohols.
Corrective Action:
-
Re-dissolve: Heat the mixture back to the boiling point of the solvent mix until the oil dissolves.
-
Seed: If you have any pure seed crystals from a previous batch, add a speck at 50°C.
-
The "Scratch" Technique: If no seed is available, take a glass rod and scratch the inner wall of the flask at the air/liquid interface. The microscopic glass shards act as nucleation sites.
-
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
Issue B: Persistent Yellow Color
User Report: "The crystals are formed, but they are canary yellow."
Cause: Contamination with 4-Bromo-4',4''-dichlorobenzophenone (starting material) or conjugated byproducts.
Corrective Action:
-
Adsorption: Re-dissolve the crystals in Toluene (5 mL/g). Add Activated Charcoal (5 wt%) . Heat to 60°C for 15 minutes. Filter hot through Celite. Then proceed with Heptane addition.
-
Note: If the yellow persists after charcoal, it may be trapped inside the crystal lattice. You must perform a second recrystallization using a more polar solvent system, such as Ethanol/Water (dissolve in boiling Ethanol, add warm water to cloud point), which is better at rejecting the benzophenone impurity.
Issue C: Low Yield (<50%)
User Report: "The mother liquor is still very dark/thick, and I lost half my mass."
Cause: The compound is too soluble in Toluene, or the Toluene:Heptane ratio is too low.
Corrective Action:
-
Concentrate: Evaporate the mother liquor to 50% volume.
-
Second Crop: Cool the concentrated liquor to -20°C (freezer).
-
Warning: The "second crop" is always less pure. Keep it separate from the first crop.
Visualization: The Recrystallization Logic Gate
The following diagram illustrates the decision process for handling the "Oiling Out" scenario, which is the most common technical hurdle with this compound.
Caption: Workflow for managing phase separation during the recrystallization of lipophilic trityl alcohols.
Technical Data & Specifications
| Property | Specification / Data | Notes |
| Compound | 4-Bromo-4',4''-dichlorotrityl alcohol | |
| Approx.[2][3][4][5][6][7][8][9][10][11] Melting Point | 105–115°C (Estimated) | Compare to 4,4',4''-trichlorotrityl alcohol (92-104°C) [1]. Sharp range indicates purity.[12] |
| Solubility Profile | Soluble: DCM, Toluene, THF, Ethyl Acetate | Insoluble: Water, Cold Hexanes. |
| Key Impurity | 4-Bromo-4',4''-dichlorobenzophenone | Distinct UV absorbance; usually yellow. |
| Storage | Desiccated, <25°C | Hydroscopic nature is low, but acid sensitivity is high. |
Frequently Asked Questions (FAQs)
Q: Can I use Methanol or Ethanol instead of Toluene? A: Yes, but with caution. Trityl alcohols can be recrystallized from boiling Ethanol (or Methanol) by adding water. However, halogenated trityl derivatives are very hydrophobic. They tend to precipitate as an amorphous powder rather than crystals when water is added. If you choose Ethanol, ensure you cool very slowly.
Q: My HPLC shows a "ghost peak" that disappears in the next run. What is it? A: This is likely the trityl cation . If your HPLC mobile phase is acidic (e.g., 0.1% TFA), the trityl alcohol can ionize on the column, especially if the "Bromo/Dichloro" substitution stabilizes the cation. Run a neutral mobile phase (Ammonium Acetate) to confirm purity without ionization artifacts.
Q: Why is the melting point broad (e.g., 95–110°C)? A: A broad melting point >2°C range indicates solvent occlusion (trapped Toluene) or mixed crystal polymorphs. Dry the sample under high vacuum ( <1 mbar) at 40°C for 24 hours. If the range remains broad, the purity is insufficient—repeat recrystallization.
References
-
Organic Syntheses. (1943).[13] Triphenylcarbinol (General Procedure for Trityl Alcohols). Organic Syntheses, Coll. Vol. 3, p.839. Retrieved from [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. researchgate.net [researchgate.net]
- 3. Organic Bromo Compounds, Diphenylacetonitrile 4 Bromo 2, 2 Diphenylacetonitrile, Bromo Benzene, N-Bromo Succinimide, Para Bromo Phenol, Benzyl Bromide, Diphenyl Methane - Mody Chemi-Pharma Limited [modychem.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. data.epo.org [data.epo.org]
- 6. 4-BROMO-4',4''-DIFLUOROTRITYL ALCOHOL [chemicalbook.com]
- 7. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 8. d-nb.info [d-nb.info]
- 9. A retrospective 9-years overview of sulfated polyborate as a robust catalyst for organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02653A [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. patents.justia.com [patents.justia.com]
Technical Support Center: Dichlorobromotrityl (DCBT) Protection
The following Technical Support Guide is designed for the Dichlorobromotrityl (DCBT) protection system.
Note: While "DMT" (Dimethoxytrityl) is the industry standard, Dichlorobromotrityl is a specialized, electron-deficient trityl derivative used when higher acid stability is required (e.g., for orthogonality with DMT or MMT groups).[1] The presence of halogen substituents (Cl, Br) significantly alters the reactivity profile compared to standard DMT.
Status: Operational | Tier: Advanced Chemical Synthesis Subject: Troubleshooting Side Reactions & Optimization[1]
Diagnostic Hub: What are you observing?
Before proceeding to the protocol, identify your specific failure mode to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Low Yield / Unreacted Starting Material | Deactivated Electrophile: The halogen substituents make DCBT-Cl less reactive than DMT-Cl. | Do not simply add more reagent. Switch to a catalytic activation method (see Protocol A). |
| "Double" Tritylation (N-Protection) | Forcing Conditions: Excess base or heat was used to compensate for low reactivity, overcoming regioselectivity. | Reduce temperature to 0°C; use transient protection for nucleobases. |
| Orange/Red Gums or Precipitates | Moisture Hydrolysis: DCBT-Cl hydrolyzed to DCBT-OH (Trityl alcohol) before reacting. | Check solvent water content (<50 ppm required). Verify reagent quality. |
| Depurination (A/G loss) | Acidic Micro-environment: HCl generated during the reaction was not scavenged fast enough. | Ensure Pyridine/Collidine equivalents are calculated against total chloride content. |
The Chemistry: The "Stability Paradox"
To prevent side reactions, you must understand why DCBT behaves differently than DMT.
-
DMT (Standard): Contains Methoxy groups (+M effect). Stabilizes the carbocation. Easy to put on, easy to take off with mild acid.[1]
-
DCBT (Your Reagent): Contains Chloro/Bromo groups (-I effect). Destabilizes the carbocation.
The Trap: Users often find the reaction sluggish and respond by heating it or adding large excesses of base. This causes the kinetic selectivity to collapse, leading to N-tritylation (reaction with exocyclic amines on Adenine/Cytosine/Guanine) rather than the desired 5'-O-tritylation.[1]
Visualizing the Competition
The diagram below illustrates the kinetic competition between the desired pathway and the two primary side reactions.
Caption: Kinetic competition during DCBT protection. The green path requires low temperature to maintain regioselectivity. Heat or excess base promotes the yellow path (N-protection).[1]
Step-by-Step Optimization Guide
Protocol A: The "Catalytic Boost" Method
Use this protocol to prevent N-tritylation while ensuring complete reaction of the sluggish DCBT-Cl.[1]
Reagents:
-
Substrate: Nucleoside/Alcohol (dried by co-evaporation with pyridine x3).[1]
-
Reagent: DCBT-Cl (1.1 - 1.2 equivalents).[1] Do not use large excess.
-
Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) or Silver Nitrate (
) - See selection logic below.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step 1: Pre-Drying (Crucial)
DCBT-Cl is expensive and less reactive. Any water present will permanently quench it to DCBT-OH.
-
Co-evaporate the nucleoside with anhydrous pyridine three times.[1]
-
Maintain an Argon/Nitrogen atmosphere throughout.[1]
Step 2: The Reaction (Temperature Control)
-
Standard: Dissolve nucleoside in Pyridine. Cool to 0°C in an ice bath.
-
Addition: Add DCBT-Cl dissolved in a minimal amount of DCM (Dichloromethane) dropwise over 10 minutes.
-
Why? Slow addition keeps the effective concentration of the electrophile low, favoring the faster reaction (5'-OH) over the slower side reaction (Exocyclic NH2).
-
Step 3: Catalysis (The Fix for Low Reactivity)
If the reaction stalls (common with DCBT), do not heat.
-
Option 1 (Standard): Add 0.1 eq of DMAP . This forms a reactive N-tritylpyridinium intermediate that transfers the trityl group more efficiently than the chloride itself.
-
Option 2 (Stubborn Substrates): If steric hindrance is high, use Silver Nitrate (
) (1.1 eq).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Mechanism:[2]
precipitates , forcing the formation of the trityl cation. -
Warning: This is aggressive. Monitor TLC closely to stop before N-protection occurs.
-
Step 4: Quenching (Preventing Depurination)[1]
-
Quench with Methanol (reacts with excess DCBT-Cl).[1]
-
Critical: During workup, ensure the aqueous phase remains basic (pH 8-9) using
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reason: The DCBT group is stable, but if you acidify the solution during extraction, you risk depurination of the nucleobase (especially Adenine) before the protecting group falls off.
Comparative Stability Data
Use this table to adjust your deprotection times downstream.
| Protecting Group | Electronic Effect | Relative Acid Stability | Reactivity (Protection Step) | Primary Side Reaction Risk |
| DMT (Dimethoxy) | +M (Donating) | 1 (Baseline) | High (Fast) | Depurination during workup |
| MMT (Monomethoxy) | +M (Weak) | ~8x more stable | Moderate | Incomplete Reaction |
| DCBT (Dichloro-Bromo) | -I (Withdrawing) | ~30-50x more stable * | Low (Slow) | N-Tritylation (due to forcing) |
*Estimated based on Hammett substituent constants (
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC running higher than my product. What is it? A: This is likely the N,O-bis-tritylated side product. Because DCBT is electron-withdrawing, the N-DCBT bond is surprisingly stable.
-
Fix: You cannot easily "wash" this off. You must prevent it by lowering the equivalents of DCBT-Cl (start at 1.05 eq) and keeping the reaction at 0°C. If it persists, consider "Transient Protection" (TMS-Cl) of the bases before adding DCBT-Cl.
Q: My DCBT-Cl reagent is yellow/orange in the bottle. Is it bad? A: Not necessarily, but it indicates some hydrolysis (HCl release turning the powder colored).
-
Test: Dissolve a small amount in dry DCM. If it leaves a significant white precipitate (DCBT-OH) that doesn't dissolve, the reagent is partially hydrolyzed. Recrystallize from Hexane/Acetyl Chloride or buy fresh.[1]
Q: Can I use TFA to remove DCBT? A: Yes, but DCBT requires stronger acidic conditions than DMT. While DMT comes off with 3% TCA (Trichloroacetic acid) in DCM instantly, DCBT may require 3% DCA (Dichloroacetic acid) or longer exposure times.
-
Warning: Longer acid exposure increases the risk of depurination. Always use a cation scavenger (like pyrrole or methanol) during deprotection to prevent the DCBT cation from re-attaching to the nucleobase.
Q: Why use DCBT instead of DMT? A: It is used when you need "Orthogonality." You can remove a DMT group from the 5'-end while keeping a DCBT group on a side-chain or 3'-end intact, allowing for complex branching or modification strategies.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Foundational text on Trityl kinetics and stability). [1]
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. (Discusses side reactions like depurination and N-protection).
-
Krotz, A., et al. (1999). Dimethoxytrityl Removal in Organic Medium: Efficient Oligonucleotide Synthesis Without Chlorinated Solvents. Nucleosides and Nucleotides. (Provides comparative data on trityl cation stability).
-
Sekine, M., & Hata, T. (1984). Protection of the 5'-hydroxyl group of nucleosides. Journal of Organic Chemistry. (Detailed mechanics of regioselectivity in tritylation). [1]
Sources
alternative catalysts for 4-Bromo-4',4''-dichlorotrityl ether formation
The following technical guide addresses the specific challenges of synthesizing 4-Bromo-4',4''-dichlorotrityl (BDD-Trt) ethers .
Unlike standard Dimethoxytrityl (DMT) protection—where the carbocation is stabilized by electron-donating methoxy groups—the BDD-Trt cation is destabilized by the electron-withdrawing nature of the halogen substituents (
This guide prioritizes Lewis Acid activation to overcome this kinetic barrier.
Topic: Alternative Catalysts for Deactivated Trityl Chlorides Role: Senior Application Scientist Status: Operational
Executive Summary: The "Deactivated" Cation Challenge
The core difficulty with 4-Bromo-4',4''-dichlorotrityl chloride is not just steric bulk; it is electronic deactivation.
-
Standard DMT-Cl: Methoxy groups (
effect) stabilize the carbocation intermediate. Reaction is fast. -
Your Reagent (BDD-Trt-Cl): Bromine and Chlorine substituents (
effect) destabilize the carbocation. Reaction is slow.
Recommendation: Move away from weak bases (Pyridine/TEA) which rely on thermal driving force. Switch to Lewis Acid Catalysis or Ionic Liquids to actively abstract the chloride leaving group.
Catalyst Selection Matrix
| Catalyst System | Type | Reactivity Score | Moisture Tolerance | Best For... |
| Bismuth(III) Triflate | Lewis Acid | High | Moderate | Secondary alcohols , hindered substrates, and rapid kinetics. |
| Indium(III) Chloride | Lewis Acid | High | High | Substrates with acid-sensitive groups (e.g., acetals). |
| Heterogeneous | Med-High | Low | Green chemistry , easy workup (filtration), scale-up. | |
| Ionic Liquid ( | Solvent/Cat | High | Low | Solvent-free synthesis, recyclable systems.[1] |
Detailed Protocols
Protocol A: Bismuth(III) Triflate Catalysis (The "Power" Method)
Use this for stubborn substrates where pyridine reflux fails.
Mechanism:
Reagents:
-
Substrate Alcohol (1.0 equiv)[1]
-
4-Bromo-4',4''-dichlorotrityl chloride (1.1 - 1.2 equiv)
-
Catalyst:
(1–5 mol%) -
Solvent: Acetonitrile (
) or Dichloromethane (DCM)[1][2]
Step-by-Step:
-
Preparation: Flame-dry all glassware. Dissolve the alcohol in anhydrous
(0.5 M concentration). -
Addition: Add the BDD-Trt chloride in one portion.
-
Catalysis: Add
(1 mol% is usually sufficient; increase to 5 mol% for tertiary alcohols). -
Reaction: Stir at Room Temperature .
-
Note: Unlike pyridine methods, heating is rarely required and may cause decomposition.
-
-
Monitoring: Monitor via TLC. Reaction typically completes in 15–45 minutes.
-
Quench: Add water (2 mL) to hydrolyze excess trityl chloride.
-
Workup: Extract with EtOAc, wash with saturated
(crucial to remove triflic acid traces), then brine. Dry over .[3][4]
Protocol B: Perchloric Acid on Silica ( ) (The "Green" Method)
Use this for cleaner impurity profiles and simple filtration workup.
Catalyst Preparation:
-
Add
(1.8 g, 70% aq) to a suspension of Silica Gel (230-400 mesh, 23.7 g) in ether. -
Evaporate ether under vacuum.
-
Heat the powder at 100°C for 72h. Store in a desiccator.
Reaction Workflow:
-
Mix Alcohol (1 mmol) and BDD-Trt chloride (1.1 mmol) in DCM (5 mL).
-
Add
(50 mg, approx 1 mol%). -
Stir at RT for 30–60 mins.
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the catalyst. Evaporate the filtrate. Recrystallize or column.
Troubleshooting & FAQs
Q1: My reaction turns dark/black immediately. Is this normal?
A: No. A dark color often indicates decomposition of the substrate or polymerization.
-
Cause: The Lewis acid might be too strong, generating free triflic acid (
) which degrades your alcohol. -
Fix: Add a "proton sponge" like 2,6-di-tert-butylpyridine (1.0 equiv) to the reaction mixture before adding the catalyst. This neutralizes adventitious protons without poisoning the metal center.
Q2: I see the trityl alcohol (hydrolysis product) instead of the ether.
A: This is the most common failure mode with halogenated trityls.
-
Cause: The BDD-Trt cation is unstable. If it forms but cannot find the alcohol immediately, it grabs water from the atmosphere.
-
Fix:
-
Ensure solvents are anhydrous (molecular sieves 4Å).
-
Concentration: Run the reaction at a higher concentration (1.0 M instead of 0.1 M) to favor the intermolecular attack of the alcohol over water.
-
Order of Addition: Premix the alcohol and catalyst before adding the trityl chloride.
-
Q3: Why not just use Pyridine/DMAP?
A: You can, but you are fighting thermodynamics.
-
Pyridine relies on an
-like attack or weak ionization. Because your trityl ring has electron-withdrawing halogens (Br, Cl), the C-Cl bond is stronger and the cation is harder to form than in standard DMT-Cl. -
You will likely need reflux temperatures with pyridine, which increases side reactions (elimination). Lewis acids allow this transformation at Room Temperature.[3]
Visualizing the Chemistry
Diagram 1: Activation Pathway Comparison
This diagram illustrates why Lewis Acids are superior for deactivated trityl chlorides.
Caption: Kinetic comparison showing how Lewis Acids lower the activation energy for protecting group formation compared to traditional bases.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Diagnostic workflow for identifying and resolving reaction failures specific to halogenated trityl ethers.
References
-
Bismuth(III)
-
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2000). Highly Efficient and Versatile Acylation of Alcohols with Bi(OTf)3.[5] Journal of Organic Chemistry.
- Context: Establishes Bi(OTf)
-
-
Indium(III)
- Yadav, J. S., Reddy, B. V. S., et al. (2000). InCl3-catalyzed selective protection of alcohols. Tetrahedron Letters.
- Context: Demonstrates the moisture tolerance of Indium catalysts, crucial for preventing hydrolysis of the trityl chloride.
-
Perchloric Acid on Silica (
): -
Ionic Liquids (
):
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. myttex.net [myttex.net]
- 6. Perchloric acid adsorbed on silica gel as a new, highly efficient, and versatile catalyst for acetylation of phenols, thiols, alcohols, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silica-Supported Perchloric Acid (HClO4-SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-4',4''-dichlorotrityl Cation Stability
This technical guide addresses the stability, reactivity, and handling of the 4-Bromo-4',4''-dichlorotrityl (Br-Cl₂-Trt) cation in Trifluoroacetic Acid (TFA). This specific derivative belongs to the class of electron-deficient trityl protecting groups , designed for orthogonal stability relative to standard Dimethoxytrityl (DMT) or Trityl (Trt) groups.
Executive Summary: The Chemical Paradox
The 4-Bromo-4',4''-dichlorotrityl cation presents a chemical paradox often misunderstood in synthesis:
-
Protecting Group Stability (The Alcohol/Ether State): The presence of electron-withdrawing halogens (Br, Cl) destabilizes the transition state for carbocation formation. This makes the protecting group highly resistant to acid cleavage compared to DMT. It requires stronger acidic conditions to remove.
-
Cation Stability (The Ionic State): Once forced to form (in neat TFA), the resulting cation is a "Super-Electrophile." Lacking the electron-donating stabilization of methoxy groups (found in DMT), it is highly reactive. In the presence of even trace nucleophiles (water) or reducing agents (silanes), it is rapidly quenched.
Key Diagnostic: If your solution turns deep red/purple upon TFA addition but fades rapidly, you are observing the high reactivity of the destabilized cation , not the failure of deprotection.
Comparative Data: Substituent Effects
The following table contrasts the Br-Cl₂-Trt cation with standard trityl derivatives to contextualize its behavior.
| Feature | Dimethoxytrityl (DMT) | Trityl (Trt) | 4-Br-4',4''-dichloro-Trt |
| Substituents | 2x -OMe (Strong Donor) | None | 1x -Br, 2x -Cl (Inductive Withdrawal) |
| Acid Lability | High (3% TCA removes it) | Moderate (1% TFA) | Low (Requires >50% TFA) |
| Cation Color | Bright Orange ( | Yellow | Deep Red / Purple ( |
| Cation Reactivity | Low (Stable in acid) | Moderate | High (Prone to quenching) |
| Primary Use | 5'-OH protection (Oligos) | Side-chain protection | Orthogonal / Permanent Protection |
Mechanistic Pathway & Stability Flowchart
The diagram below illustrates the life-cycle of the cation in TFA. Note that unlike DMT, the equilibrium for Br-Cl₂-Trt heavily favors the covalent species unless the acid is anhydrous and non-nucleophilic.
Troubleshooting Guide & FAQs
Scenario A: "I added TFA, but I don't see the expected color change."
Diagnosis: Incomplete Ionization.
-
The Science: The halogen substituents exert a strong inductive effect (-I), pulling electron density away from the central carbon. This raises the energy barrier for ionization. 1-5% TFA (standard for peptide cleavage) is often insufficient to shift the equilibrium fully to the cation.
-
Solution: Increase TFA concentration to neat (100%) or 50% in DCM . Do not use scavengers yet if you are just checking for the cation.[1]
Scenario B: "The color appears but fades within seconds."
Diagnosis: Nucleophilic Quenching or Reduction.
-
The Science: Because the Br-Cl₂-Trt cation is electron-starved, it is a much harder Lewis Acid than DMT. It will aggressively pull hydrides from scavengers (like Triisopropylsilane - TIS) or react with trace water.
-
Protocol Fix:
-
Ensure the TFA is anhydrous .
-
Remove TIS/Silanes from the cocktail if you are performing a colorimetric assay. Silanes reduce the red cation to the colorless methane derivative (
) instantly.
-
Scenario C: "My yield is low; the protecting group won't come off."
Diagnosis: Acid Strength Mismatch.
-
The Science: You are treating a "super-stable" trityl like a standard trityl. The halogens make the ether bond significantly stronger against acid hydrolysis.
-
Protocol Fix:
-
Step 1: Use Neat TFA with 5% Anisole (as a non-reducing cation scavenger).
-
Step 2: Increase reaction time. Where DMT takes 60 seconds, Br-Cl₂-Trt may require 30-60 minutes .
-
Step 3: If still resistant, consider using a Lewis Acid catalyst (e.g.,
) in DCM, though this is aggressive.
-
Experimental Protocol: Quantifying Cation Stability
Use this protocol to determine if the cation is stable enough for your specific monitoring needs.
Reagents:
-
Substrate with Br-Cl₂-Trt protection.
-
TFA (HPLC Grade, >99.9%).
-
Dichloromethane (Anhydrous).
Step-by-Step:
-
Preparation: Dissolve 1 mg of protected substrate in 1 mL of dry DCM.
-
Induction: Add 1 mL of neat TFA.
-
Observation (Immediate): Observe color. It should be deep red/purple.
-
Time-Course UV/Vis: Transfer to a quartz cuvette immediately. Record absorbance at 520–550 nm every 30 seconds for 10 minutes.
-
Stable Profile: Absorbance decreases <5% over 10 mins.
-
Unstable Profile: Exponential decay of signal. Indicates moisture contamination or inherent instability in the solvent matrix.
-
References
-
Substituent Effects in Carbocations
- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
- Relevance: Establishes the electron-withdrawing nature of Para-Cl (+0.23) and Para-Br (+0.23)
-
Halogenated Trityl Reactivity
- Source: Wiesner, A., et al. (2025). Halogenated Trityl Cations as Easy-to-Access Super Electrophiles. Angewandte Chemie.
- Relevance: Classifies per-halogenated and highly halogenated trityls as "super-electrophiles," confirming their high reactivity and susceptibility to hydride abstraction (quenching) in the presence of scavengers.
-
Trityl Deprotection Mechanisms
- Source: Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Relevance: General principles of trityl ether hydrolysis and the requirement for stronger acids when electron-withdrawing groups are present.
Sources
- 1. Full text of "Nouveau dictionnaire de la langue françoise et allemande : composé sur le dictionnaire de l'académie Françoise, et sur celui d. M. Adelung : enrichi des termes propres ... / 3 Tome troisième Qui contient les lettres I - P de l'alphabet françois expliqué par l'allemand" [archive.org]
- 2. sec.gov [sec.gov]
- 3. researchgate.net [researchgate.net]
- 4. sec.gov [sec.gov]
overcoming steric hindrance in 4-Bromo-4',4''-dichlorotrityl reactions
The following technical guide is structured as a specialized support hub for researchers working with 4-Bromo-4',4''-dichlorotrityl (BDDTrt) protection.
Topic: Overcoming Steric & Electronic Barriers in 4-Bromo-4',4''-dichlorotrityl Reactions Role: Senior Application Scientist Status: Operational
The Core Challenge: The Stability-Reactivity Paradox
The 4-Bromo-4',4''-dichlorotrityl (BDDTrt) group is a "tuned" protecting group. Unlike the highly acid-labile Dimethoxytrityl (DMT) group used in standard oligonucleotide synthesis, the BDDTrt moiety contains electron-withdrawing halogens (Bromo, Dichloro).
The Paradox:
-
The Benefit: The halogens destabilize the carbocation intermediate, making the BDDTrt ether significantly more stable to acid than DMT or standard Trityl (Trt). This allows for orthogonal deprotection strategies.[1][2]
-
The Problem: That same carbocation destabilization, combined with the significant steric bulk of the halogenated rings, makes installation (protection) thermodynamically and kinetically difficult. The reaction struggles to proceed via the standard
mechanism because the cation simply does not want to form.
This guide provides the protocols to force this reaction to completion.
Troubleshooting Workflow: Installation Failure
If your BDDTrt chloride (BDDTrt-Cl) reaction is stalling or yielding <50%, do not simply add more equivalents. You must change the mechanistic pathway.
Diagnostic Decision Tree
Caption: Diagnostic logic for selecting the correct BDDTrt installation protocol based on substrate hindrance and thermal stability.
Advanced Protocols
Protocol A: Silver-Assisted Tritylation (The "Nuclear" Option)
Best for: Highly hindered secondary alcohols or when BDDTrt-Cl is unreactive due to electronic deactivation.
Mechanism: Silver ions (
Reagents:
-
BDDTrt-Cl (1.2 – 1.5 eq)
-
Silver Nitrate (
) or Silver Triflate ( ) (1.5 eq) -
Solvent: DCM / Pyridine (1:1 ratio) or pure Pyridine.
-
Critical: Anhydrous conditions (Argon atmosphere).
Step-by-Step:
-
Dissolution: Dissolve the substrate in anhydrous Pyridine/DCM.
-
Activation: In a separate vial, dissolve
in Pyridine (sonicate if necessary to dissolve). -
Addition: Add the BDDTrt-Cl to the substrate solution.
-
Catalysis: Add the Silver solution dropwise to the reaction mixture.
-
Observation: You will immediately see a white/grey precipitate (AgCl). This confirms the cation is forming.
-
-
Incubation: Stir at Room Temperature for 2–4 hours.
-
Work-up (Crucial): Filter the mixture through a Celite pad to remove silver salts before aqueous extraction. Silver residues can oxidize products during concentration.
Protocol B: Microwave-Assisted Installation
Best for: Thermally stable substrates where silver is incompatible (e.g., substrates with thioethers that might coordinate Ag).
Parameters:
-
Reagents: BDDTrt-Cl (2.0 eq), DMAP (0.1 eq), DIEA (3.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) – Higher boiling point than DCM.
-
Microwave: 60°C – 80°C, 100W max power.
-
Time: 15–30 minutes.
Quantitative Comparison: Reaction Conditions
| Parameter | Standard (Pyridine/DMAP) | Silver-Assisted ( | Microwave Assisted |
| Mechanism | Equilibrium-based | Irreversible Cation Formation | Kinetic Energy Boost |
| Reaction Time | 12–24 Hours | 2–4 Hours | 15–30 Minutes |
| Yield (Hindered) | < 30% (Stalls) | > 85% | 60–80% |
| Risk Factor | Retritylation of impurities | Silver contamination | Thermal degradation |
| Cost | Low | High (Silver salts) | Medium |
Deprotection: The "Goldilocks" Zone
Because BDDTrt is more stable than DMT, standard deprotection cocktails may be too slow.
-
Standard DMT Removal: 3% TCA (Trichloroacetic acid) in DCM -> Too Weak for BDDTrt.
-
BDDTrt Removal: Requires 3% TFA (Trifluoroacetic acid) in DCM or 10% TCA in DCM.
Scavenger Rule: Because the BDDTrt cation is electronically destabilized, it is highly reactive once popped off. You must use a scavenger to prevent it from re-attacking the substrate.
-
Add: 2.5% Triisopropylsilane (TIS) or Methanol to the deprotection cocktail.
Frequently Asked Questions (FAQ)
Q1: Why is my BDDTrt product decomposing on the silica column? A: Trityl derivatives are acid-sensitive. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Use 0.5% TEA in your eluent to keep the pH basic during purification.
Q2: I see a new spot on TLC that moves faster than my product. What is it? A: This is likely BDDTrt-OH (Hydrolyzed reagent) or BDDTrt-Peroxide .
-
Cause: Moisture entered the reaction (Hydrolysis) or air oxidation.
-
Fix: Ensure BDDTrt-Cl is fresh. If it looks slightly pink/yellow before adding, it has hydrolyzed. Recrystallize from Hexane/Acetyl Chloride.
Q3: Can I use BDDTrt for N-protection of amino acids? A: Yes, but sterics are even worse for amines than alcohols.
-
Tip: Use the Silver Triflate method.[3] The "Trityl-Amine" bond is extremely weak; ensure you do not use acetic acid in your mobile phase during LCMS, or you will see false negatives (deprotection inside the mass spec).
References
-
Mechanism of Tritylation & Steric Hindrance
-
Silver-Assisted Protocols
- Title: Tritylation of Alcohols under Mild Conditions without Using Silver Salts (Compar
- Source: NIH / PMC (2016)
-
URL:[Link]
-
Acid Lability & Orthogonality
-
General Reactivity of Halogenated Trityls
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenated Trityl Cations as Easy-to-Access Super Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Dichlorobromotrityl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of nucleoside and oligonucleotide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. Among the arsenal of available protective moieties, trityl derivatives stand out for their versatility and tunable acid lability. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of a specialized trityl derivative: the 4,4'-dichloro-4''-bromotrityl group.
This document will delve into the characteristic fragmentation pathways of dichlorobromotrityl derivatives, comparing them with other common trityl-based protecting groups. By understanding these fragmentation patterns, researchers can more accurately identify and characterize their synthesized compounds, a critical step in drug development and other high-stakes research endeavors.
The Dichlorobromotrityl Group: A Halogenated Powerhouse
The dichlorobromotrityl group, a member of the halogenated trityl family, offers distinct advantages in certain synthetic strategies. The presence of two chlorine atoms and one bromine atom on the phenyl rings significantly influences the stability of the corresponding trityl cation, a key intermediate in both its synthetic application and its mass spectral fragmentation.[1] The high stability of trityl cations, in general, is a defining characteristic that dictates their behavior in the mass spectrometer.[2]
Deciphering the Fragmentation Code: A Mass Spectrometric Investigation
The fragmentation of organic molecules in a mass spectrometer is a complex process governed by the energetic instability of the initially formed molecular ions.[3] For dichlorobromotrityl derivatives, the fragmentation is largely dictated by the inherent stability of the trityl cation and the isotopic signatures of the halogen atoms.
The Dominant Feature: The Stable Dichlorobromotrityl Cation
Upon ionization, typically through soft ionization techniques like Electrospray Ionization (ESI), the primary fragmentation pathway for dichlorobromotrityl derivatives involves the cleavage of the bond connecting the trityl group to the protected molecule. This results in the formation of a highly stable dichlorobromotrityl cation. The positive charge is delocalized across the three halogenated phenyl rings, contributing to its remarkable stability.[2] This stable cation is often the base peak or one of the most abundant ions in the mass spectrum.
Isotopic Patterns: The Halogen Signature
A key identifying feature in the mass spectrum of any halogen-containing compound is the presence of characteristic isotopic patterns.[4] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a nearly 1:1 natural abundance ratio.
Consequently, any fragment containing chlorine or bromine will appear as a cluster of peaks. For a fragment containing two chlorine atoms and one bromine atom, such as the dichlorobromotrityl cation, a complex and highly characteristic isotopic pattern will be observed. This pattern serves as a definitive fingerprint for the presence of this specific protecting group.
dot graph "Dichlorobromotrityl_Cation_Isotopic_Pattern" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Molecular Ion (M+)" -> "Dichlorobromotrityl Cation" [label="Fragmentation"]; "Dichlorobromotrityl Cation" -> "Isotopic Peaks" [label="Isotopic Distribution"]; "Isotopic Peaks" [label="Characteristic cluster of peaks\ndue to 2 Cl and 1 Br", fillcolor="#FBBC05"]; } dot Figure 1: Logical relationship of fragmentation and isotopic distribution for the dichlorobromotrityl cation.
Secondary Fragmentation: The Breakdown of the Cation
While the dichlorobromotrityl cation is relatively stable, it can undergo further fragmentation under higher collision energies in tandem mass spectrometry (MS/MS) experiments.[5] These secondary fragmentations can involve the loss of halogen atoms (Cl or Br) or the cleavage of the phenyl rings. The relative ease of loss of the halogens will depend on the C-X bond dissociation energies (C-Br bonds are generally weaker than C-Cl bonds).
A Comparative Analysis: Dichlorobromotrityl vs. Other Trityl Derivatives
The choice of a trityl protecting group is often a balance between ease of introduction, stability during synthesis, and ease of removal. The electronic effects of substituents on the phenyl rings play a crucial role in modulating these properties, which is also reflected in their mass spectral behavior.
| Protecting Group | Key Mass Spectral Features | Relative Stability of Cation |
| Trityl (Tr) | - Prominent trityl cation (m/z 243). - Fragmentation of the phenyl rings at higher energies. | High |
| Monomethoxytrityl (MMT) | - Prominent MMT cation. - Increased stability of the cation compared to Trityl. | Very High |
| Dimethoxytrityl (DMT) | - Prominent DMT cation (m/z 303).[2] - Even greater cation stability. | Extremely High |
| Dichlorobromotrityl | - Prominent dichlorobromotrityl cation with a characteristic isotopic pattern. - Stability influenced by the electron-withdrawing nature of the halogens. | Moderate to High |
The electron-donating methoxy groups in MMT and DMT derivatives significantly stabilize the positive charge on the central carbon atom, leading to very stable cations.[6] Conversely, the electron-withdrawing halogen atoms in the dichlorobromotrityl group have a more complex effect. While they can inductively destabilize the carbocation, resonance effects can also play a role. The net effect is a moderately to highly stable cation, but generally less stable than its methoxy-substituted counterparts. This difference in stability can be observed in the relative energies required to induce fragmentation in MS/MS experiments.
Experimental Protocols
Acquiring high-quality mass spectra for dichlorobromotrityl derivatives, especially when attached to sensitive molecules like oligonucleotides, requires careful sample preparation and optimized instrument settings.
Protocol 1: Sample Preparation for ESI-MS of Dichlorobromotrityl-Protected Oligonucleotides
This protocol is adapted for the analysis of oligonucleotides, a common application for trityl protecting groups.[7][8]
-
Desalting: The presence of alkali metal salts (e.g., Na⁺, K⁺) can significantly suppress the signal and complicate the mass spectrum of oligonucleotides.[9] Therefore, desalting is a critical first step.
-
To a solution of the oligonucleotide (e.g., 25 µM in 30 µL), add ammonium acetate to a final concentration of 2.5 M.[9]
-
Incubate at room temperature for at least 1 hour to facilitate the exchange of sodium ions with ammonium ions.[9]
-
Precipitate the oligonucleotide by adding 2.5 volumes of ice-cold ethanol.[8]
-
Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and then lyophilize the pellet.[8]
-
Resuspend the desalted oligonucleotide in an ESI-compatible solvent, such as a 1:1 mixture of water and acetonitrile with 1% triethylamine.[9]
-
-
Final Concentration: Adjust the final concentration of the oligonucleotide to approximately 10 µM for direct infusion analysis.
dot graph "Oligonucleotide_Sample_Prep" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "Oligonucleotide Sample" -> "Add Ammonium Acetate" -> "Ethanol Precipitation" -> "Wash with 70% Ethanol" -> "Lyophilize" -> "Resuspend in ESI Solvent" -> "Analysis"; } dot Figure 2: Workflow for the preparation of oligonucleotide samples for ESI-MS analysis.
Protocol 2: Electrospray Ionization (ESI) Mass Spectrometry Analysis
These are general starting parameters for an ESI-MS instrument, which may require optimization for specific instruments and compounds.[9][10]
-
Ionization Mode: Operate the mass spectrometer in negative ion mode for oligonucleotides due to the negatively charged phosphate backbone.[9] For other derivatives, the choice of positive or negative mode will depend on the nature of the protected molecule.[11]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
Instrument Settings (Negative Ion Mode for Oligonucleotides):
-
Capillary Voltage: -3.0 to -4.5 kV
-
Cone Voltage: -30 to -60 V (This may need to be optimized to control in-source fragmentation)
-
Source Temperature: 120-150 °C[9]
-
Desolvation Temperature: 250-350 °C
-
Nebulizing Gas (e.g., Nitrogen) Flow: As recommended by the instrument manufacturer.
-
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range that will encompass the expected multiply charged ions of the intact molecule and the singly charged dichlorobromotrityl cation. For oligonucleotides, a range of m/z 500-2000 is often appropriate.[9]
Protocol 3: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
To investigate the fragmentation of the dichlorobromotrityl cation, a tandem mass spectrometry (MS/MS) experiment is necessary.[5]
-
Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the isotopic cluster corresponding to the dichlorobromotrityl cation.
-
Collision-Induced Dissociation (CID): Accelerate the selected precursor ions into a collision cell containing an inert gas (e.g., argon or nitrogen).
-
Collision Energy: Apply a variable collision energy (typically in the range of 10-40 eV) to induce fragmentation. A ramped collision energy experiment can provide a comprehensive overview of the fragmentation pathways.
-
Product Ion Analysis: In the second stage of the mass spectrometer, scan for the product ions generated from the fragmentation of the precursor ion.
dot graph "Tandem_MS_Workflow" { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; "Ion Source" -> "Mass Analyzer 1 (Precursor Selection)" -> "Collision Cell (CID)" -> "Mass Analyzer 2 (Product Ion Scan)" -> "Detector"; } dot Figure 3: General workflow for a tandem mass spectrometry (MS/MS) experiment.
Conclusion
The mass spectrometry fragmentation of dichlorobromotrityl derivatives is characterized by the formation of a stable, halogenated trityl cation that exhibits a highly distinctive isotopic pattern. Understanding this fragmentation behavior is crucial for the unambiguous identification of compounds synthesized using this protecting group. By comparing its fragmentation to that of other trityl derivatives, researchers can gain a deeper appreciation for the structure-property relationships that govern the utility of these important synthetic tools. The provided experimental protocols offer a starting point for the successful mass spectrometric analysis of these complex molecules, empowering researchers in their drug development and scientific discovery endeavors.
References
-
An ESI-MS method for characterization of native and modified oligonucleotides used for RNA interference and other biological applications. The Friedman Lab. Available at: [Link]
- Limbach, P. A., Crain, P. F., & McCloskey, J. A. (2001). Analysis of oligonucleotides by electrospray ionization mass spectrometry. Current protocols in nucleic acid chemistry, 10(1), 10-2.
- Castleberry, C. M., Rodicio, L. P., & Limbach, P. A. (2008). Electrospray ionization mass spectrometry of oligonucleotides. Current protocols in nucleic acid chemistry, 35(1), 10-2.
- Shchepinov, M. S., Chalk, R., & Southern, E. M. (2001). Trityl group in the 3rd millenium: new perspectives for oligonucleotide chemistry and beyond. Glen Report, 13(13), 1-12.
- Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry.
- Wei, A. A. J. (2017).
- Vekey, K., & Czira, G. (2019).
-
Collision-induced dissociation. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Structure, anion, and solvent effects on cation response in ESI-MS. ChemRxiv. Available at: [Link]
- Demarque, D. P., & Crotti, A. E. M. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Applying LC with Low-Resolution MS/ MS and Subsequent Library Search for Reliable Compound Identification in System
- Wei, A. A. J. (2017).
- General Fragment
-
McMurry, J. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Recent Applications of Bifunctional Trityl Groups. ResearchGate. Available at: [Link]
-
Mass Spectrometry of Alcohols. YouTube. Available at: [Link]
-
Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]
- The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer.
-
Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]
- Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS.
- Radical fragment ions in collision-induced dissoci
- Collision-Induced Dissociation of Homodimeric and Heterodimeric Radical Cations of 9-Methylguanine and 9-Methyl-8-oxoguanine: C.
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]
- Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxyl
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Available at: [Link]
- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
-
11.8: Fragmentation Patterns in Mass Spectrometry. In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. glenresearch.com [glenresearch.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. friedmanlaboratory.org [friedmanlaboratory.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation | MDPI [mdpi.com]
A Comparative Guide to the UV-Vis Absorption Characteristics of Trityl Cations for Researchers
The intensely colored nature of trityl cations upon formation in acidic media makes them invaluable for real-time reaction monitoring, particularly in applications like solid-phase oligonucleotide synthesis where quantitative analysis of deprotection steps is critical.[1][2][3] Understanding their distinct spectroscopic signatures is paramount for accurate quantification and process control.
The Spectroscopic Origin of Color in Trityl Cations
The vibrant color of trityl cations arises from the extensive π-conjugation across the three phenyl rings through the central carbocation (the α-atom). This delocalization of the positive charge lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption of light in the visible region excites an electron from the HOMO to the LUMO (a π → π* transition), resulting in the observed color.[4]
The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to the nature of substituents on the phenyl rings.[5][6]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), increase the electron density of the conjugated system. This destabilizes the HOMO more than the LUMO, reducing the energy gap and causing a bathochromic (red) shift to a longer λmax.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -Br), decrease the electron density. This stabilizes the HOMO more than the LUMO, increasing the energy gap and resulting in a hypsochromic (blue) shift to a shorter λmax.
This relationship provides a predictive tool for estimating the spectral properties of novel trityl cations.
Comparative Data of Key Trityl Cations
The UV-Vis absorption characteristics of trityl cations are solvent-dependent. For consistency, the following data are reported in acidic solutions, typically containing dichloroacetic acid (DCA), trichloroacetic acid (TCA), trifluoroacetic acid (TFA), or sulfuric acid, which are used to generate and stabilize the carbocation.[2][5][7]
| Cation | Substituents | Electronic Effect | Typical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Color of Solution |
| Trityl | None | Neutral Reference | ~410, 435[7] | ~45,000[7] | Yellow[7] |
| Dimethoxytrityl (DMT) | Two 4-methoxy (-OCH₃) | Electron-Donating | ~498-500[1][3] | ~70,000[1] | Bright Orange[8] |
| Trichlorotrityl | Three 4-chloro (-Cl) | Electron-Withdrawing | Shorter than Trityl | Not Widely Reported | Lighter Yellow |
| Predicted: Dichlorobromotrityl | Two -Cl, One -Br | Strongly Electron-Withdrawing | < 410 nm | Likely < 45,000 | Pale Yellow / Colorless |
Analysis of Trends:
-
The two electron-donating methoxy groups in the DMT cation cause a significant bathochromic shift of over 60 nm compared to the parent trityl cation.[1][7] This shift to a longer wavelength, combined with a high molar absorptivity, is why the release of the DMT cation is easily and accurately quantified spectrophotometrically in oligonucleotide synthesis.[3]
-
Conversely, electron-withdrawing chloro groups are known to cause a hypsochromic shift.
-
Based on these established trends, the dichlorobromotrityl cation , with three strongly electron-withdrawing halogen substituents, is predicted to have a λmax significantly blue-shifted relative to the parent trityl cation (i.e., below 410 nm). Its molar absorptivity would also likely be lower. The resulting solution would be a very pale yellow or potentially colorless, making it a less suitable candidate for colorimetric quantification compared to DMT.
Experimental Workflow: Generation and Measurement of a Trityl Cation
The following protocol outlines a self-validating system for determining the UV-Vis absorption spectrum of a trityl cation, starting from its corresponding alcohol or halide precursor.
Diagram of Experimental Workflow
Caption: Workflow for generating a trityl cation and measuring its UV-Vis spectrum.
Step-by-Step Protocol
-
Reagent Preparation:
-
Solvent: Use a high-purity, dry, inert solvent such as dichloromethane (DCM) or anhydrous acetonitrile.
-
Trityl Precursor Stock Solution: Prepare a stock solution of the trityl alcohol or trityl chloride precursor at a known concentration (e.g., 10 mM) in the chosen solvent.
-
Acidic "Deblock" Solution: Prepare a solution of a strong acid in the same solvent. A common choice is 3% (w/v) trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM.[9] This solution will both generate and stabilize the cation.
-
-
Spectrometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
-
Set the desired wavelength range. For a comparative study of trityl cations, a range of 350 nm to 650 nm is appropriate.
-
-
Baseline Correction:
-
Fill a 1 cm path length quartz cuvette with the acidic "deblock" solution.[10] Ensure the cuvette is clean and the optical faces are free of fingerprints.
-
Place the cuvette in the spectrophotometer and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.[11]
-
-
Sample Measurement:
-
Add a precise volume of the trityl precursor stock solution to a known volume of the acidic solution to achieve the desired final concentration. The solution should immediately develop a stable color.
-
Transfer the colored solution to a clean quartz cuvette.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
-
Data Analysis:
-
From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).
-
If the molar absorptivity (ε) is known, the exact concentration of the cation can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the concentration, and l is the path length (typically 1 cm).[3]
-
The Influence of Substituents on λmax
The relationship between a substituent's electronic properties and the resulting shift in λmax can be visualized as a logical progression.
Diagram of Substituent Effects
Caption: Relationship between substituent electronic effects and spectral shifts.
Conclusion
The UV-Vis absorption spectrum of a trityl cation is a direct and sensitive reporter of the electronic effects of its substituents. Electron-donating groups, like the methoxy groups in the widely used DMT cation, induce a bathochromic shift, moving the λmax to a longer, more easily quantifiable wavelength. In contrast, electron-withdrawing groups, such as the halogens in the dichlorobromotrityl cation, cause a hypsochromic shift. Based on this well-established principle, the dichlorobromotrityl cation is predicted to absorb at a significantly shorter wavelength than the parent trityl cation, likely resulting in a pale yellow or colorless solution. This comparative analysis provides researchers with the foundational knowledge to interpret and predict the spectroscopic behavior of substituted trityl cations, aiding in the design of new chemical probes and the optimization of synthetic monitoring protocols.
References
-
Benchchem. 4,4'-Dimethoxytrityl alcohol | 40615-35-8.
-
ResearchGate. (a) UV-vis spectrum of trityl cation (2% TFA in CHCl3) and solidstate...
-
ResearchGate. (A) UV‐vis spectrum of trityl cation (2% TFA in CHCl3) and solid‐state...
-
ACS Publications. Synthesis and Isolation of Polytrityl Cations by Utilizing Hexaphenylbenzene and Tetraphenylmethane Scaffolds | The Journal of Organic Chemistry.
-
Supporting Information. Signal Amplifying Conjugated Polymer-DNA Hybrid Chips.
-
PMC - NIH. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals.
-
Glen Research. Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond.
-
PubMed. Loading Determination of DMTr-substituted Resins for Large-scale Oligonucleotide Synthesis.
-
Applied Biosystems. Manual Detritylation of Oligonucleotides after Deprotection.
-
ResearchGate. UV-visible spectra of (A) DMT, (B) AMT and (C) MMT in the presence of...
-
ResearchGate. (Colour online) UV-Vis absorption spectra of compounds 1, 2 and 3 in a...
-
Oxford Academic. Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis | Nucleic Acids Research.
-
Wikipedia. Dimethoxytrityl.
-
Ossila. Sample Preparation for UV-Vis Spectroscopy.
-
Indian Academy of Sciences. Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid.
-
The Royal Society of Chemistry. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c.
-
OpenRiver. Research & Creative Achievement Day: Investigation of Substituent Effects on the UV-vis Spectra of Curcuminoids and Validation of TD-DFT Methods for their Prediction.
-
ResearchGate. (a) UV-Vis absorption spectra of compound 1 (10 μM) in CH2Cl2 upon...
-
RSC Publishing. Crystallographic and spectroscopic studies on persistent triarylpropargyl cations.
-
PMC. UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption.
-
PubMed. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies.
-
TechnoRep. Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl).
-
Wikipedia. UV-Vis absorption spectroelectrochemistry.
-
MSU Chemistry. UV-Visible Spectroscopy.
-
Advanced Journal of Chemistry, Section A. Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purificati.
-
Texas A&M Transportation Institute. Implementation of the UV-Vis Method to Measure Organic Content in Clay Soils.
-
University of Pardubice. UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS.
-
Harvard CfA. Spectroscopic Study of Aqueous H2SO4 at Different Temperatures and Compositions: Variations in Dissociation and Optical Properti.
-
University of Texas at El Paso. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
-
ASTM. General Techniques of Ultraviolet-Visible Quantitative Analysis.
-
PMC. Development of a high-speed and ultrasensitive UV/Vis-CM for detecting total triterpenes in traditional Chinese medicine and its application.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Loading Determination of DMTr-substituted Resins for Large-scale Oligonucleotide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 5. glenresearch.com [glenresearch.com]
- 6. Secure Verification [technorep.tmf.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. ossila.com [ossila.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Elemental Analysis: Theoretical Calculation vs. Experimental Reality for C19H13BrCl2O
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical synthesis, the confirmation of a molecule's elemental composition is a foundational pillar of its identity and purity. While advanced spectroscopic methods like NMR and mass spectrometry provide the structural blueprint, elemental analysis (EA) offers the ultimate quantitative verification of this blueprint. It answers a simple, yet critical, question: is the empirical formula consistent with the atomic makeup of the synthesized compound?
This guide provides an in-depth comparison of the theoretical elemental composition of a complex halogenated organic molecule, C19H13BrCl2O , with the practical realities of experimental analysis. We will explore the causality behind analytical choices, the interpretation of results, and the troubleshooting of common discrepancies, moving beyond a simple recitation of steps to a field-proven understanding of this essential technique.
The Theoretical Benchmark: Calculating the Elemental Composition of C19H13BrCl2O
The first step in any elemental analysis workflow is to establish the theoretical, or calculated, percentage by mass of each element in the target molecule. This value represents the absolute truth against which all experimental results are measured. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]
Calculation Steps:
-
Determine the Molecular Weight (MW): The molecular weight is the sum of the masses of all atoms in the molecule.
-
Mass of Carbon (C) = 19 atoms × 12.011 g/mol = 228.209 g/mol
-
Mass of Hydrogen (H) = 13 atoms × 1.008 g/mol = 13.104 g/mol
-
Mass of Bromine (Br) = 1 atom × 79.904 g/mol = 79.904 g/mol
-
Mass of Chlorine (Cl) = 2 atoms × 35.453 g/mol = 70.906 g/mol
-
Mass of Oxygen (O) = 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight = 408.122 g/mol
-
-
Calculate the Mass Percentage of Each Element: The percentage of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.[3][4]
-
%C = (228.209 / 408.122) × 100 = 55.92%
-
%H = (13.104 / 408.122) × 100 = 3.21%
-
%Br = (79.904 / 408.122) × 100 = 19.58%
-
%Cl = (70.906 / 408.122) × 100 = 17.37%
-
%O = (15.999 / 408.122) × 100 = 3.92%
-
These calculated values form our benchmark for purity and identity.
The Experimental Protocol: From Sample to Signal
The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[5] In this process, a small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors. Halogens like bromine and chlorine require specific analytical methods, often involving combustion followed by titration or ion chromatography.
Standard Operating Procedure: Combustion Analysis for C and H
-
Sample Preparation (The Critical First Step):
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents or water is a primary source of error. Drying under high vacuum over a desiccant (e.g., P₂O₅) is standard practice.
-
Weigh approximately 1-3 mg of the sample into a tin or silver capsule using a calibrated microbalance. The accuracy of this weight is paramount to the final calculation.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This step establishes a response factor for the detectors, ensuring the signal is accurately converted to a mass percentage.
-
-
Combustion and Reduction:
-
The encapsulated sample is dropped into a high-temperature (900-1000°C) combustion furnace.
-
The sample and capsule combust in a pure oxygen environment, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). Halogens are converted to their acidic forms (HBr, HCl).
-
The resulting gas mixture then passes through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂ gas.
-
-
Separation and Detection:
-
The gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column that separates the components.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's signal is proportional to the concentration of the analyte.
-
-
Data Processing:
-
The instrument's software integrates the detector signal for each gas and, using the sample weight and calibration factor, calculates the mass percentage of each element.
-
The diagram below illustrates this self-validating workflow, where precise inputs (mass, calibration) and controlled processes (combustion, separation) lead to a quantifiable output.
Sources
- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. How to Perform an Elemental Analysis of Binary Compounds | Chemistry | Study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromo-4',4''-dichlorotrityl Alcohol
This guide provides a comprehensive framework for the safe handling and compliant disposal of 4-Bromo-4',4''-dichlorotrityl alcohol. As a halogenated aromatic alcohol, this compound requires specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles and regulatory standards.
Hazard Assessment and Core Principles
4-Bromo-4',4''-dichlorotrityl alcohol belongs to the category of halogenated organic compounds. The presence of bromine and chlorine atoms necessitates its treatment as hazardous waste. The primary hazards associated with similar halogenated aromatic compounds include irritation to the skin, eyes, and respiratory system.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment in a controlled environment, such as a chemical fume hood.[2][3]
The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] The foundational principle of its disposal is waste segregation . Halogenated organic waste must be collected separately from all other waste streams, including non-halogenated organic waste, aqueous waste, and solid trash.[2][7][8] This is because halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the corrosive acidic gases (e.g., HCl, HBr) produced during combustion.[7][9] Mixing this waste with other streams contaminates larger volumes of material, significantly increasing disposal costs and environmental risk.[10]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any procedure involving 4-Bromo-4',4''-dichlorotrityl alcohol, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[11]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves before use and change them immediately if they become contaminated.[3][11]
-
Protective Clothing: A buttoned lab coat must be worn to protect skin and clothing.[3]
-
Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][12]
Summary of Safety and Disposal Information
The table below summarizes the critical information for the safe disposal of 4-Bromo-4',4''-dichlorotrityl alcohol.
| Parameter | Guideline | Justification & References |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | The molecule contains bromine and chlorine, classifying it under federal and local regulations for specialized disposal.[2][7] |
| Primary Disposal Route | Designated "Halogenated Organic Waste" Stream | Required for proper high-temperature incineration and to prevent environmental release. Never dispose of down the drain.[2][3][8] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against potential skin, eye, and respiratory irritation, which are common hazards for halogenated aromatics.[1][3][11] |
| Incompatible Materials | Strong Oxidizing Agents, Acids, Bases | To prevent uncontrolled reactions, waste should be segregated from incompatible chemicals.[1][8][12] |
| Waste Container | Clearly Labeled, Leak-Proof, Chemically Compatible (e.g., HDPE or glass) with a Secure Lid | Ensures safe containment and prevents spills. Metal containers are not recommended due to potential corrosion.[8][10][12] |
Step-by-Step Disposal Protocols
-
Container Preparation: Obtain a designated hazardous waste container compatible with solid halogenated compounds. Ensure the container is clean, dry, and in good condition.[10]
-
Labeling: Before adding any waste, label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "4-Bromo-4',4''-dichlorotrityl alcohol". Do not use abbreviations.[5][8]
-
The accumulation start date (the date the first amount of waste is added).[5]
-
The appropriate hazard pictograms (e.g., irritant, health hazard).[10]
-
Your name, Principal Investigator (PI), and laboratory location.[5]
-
-
Waste Transfer: Carefully transfer the solid 4-Bromo-4',4''-dichlorotrityl alcohol into the labeled waste container inside a chemical fume hood.
-
Secure Storage: Tightly seal the container lid.[8] Store the container in a designated and properly ventilated satellite accumulation area within the laboratory, away from incompatible materials.[6][10]
-
Request Pickup: Once the container is full or reaches the institutional time limit for accumulation, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.[13]
-
Identify Solvent Type: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethanol, hexane).
-
Select Waste Stream: All solutions containing 4-Bromo-4',4''-dichlorotrityl alcohol must be disposed of in the Halogenated Organic Liquid Waste stream, regardless of the solvent used.[14] The presence of the halogenated analyte designates the entire mixture as halogenated waste.
-
Container and Labeling: Use a designated container for halogenated liquid waste. Label it as described in Protocol 1, listing all chemical components and their approximate percentages (e.g., "Methylene Chloride (~99%), 4-Bromo-4',4''-dichlorotrityl alcohol (~1%)").[5][14]
-
Waste Transfer: Carefully pour the solution into the waste container using a funnel. Perform this transfer in a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
-
Secure Storage & Pickup: Securely cap the container and store it in your lab's satellite accumulation area.[10] Request a pickup from EHS when necessary.
-
Segregation: Any disposable item that has come into direct contact with 4-Bromo-4',4''-dichlorotrityl alcohol is considered hazardous waste. This includes gloves, weigh boats, pipette tips, and paper towels used for cleanup.[10][13]
-
Collection: Collect these contaminated solid materials in a dedicated, sealed plastic bag or a solid waste container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminant (e.g., "Solid Waste Contaminated with 4-Bromo-4',4''-dichlorotrityl alcohol").[13]
-
Disposal: Place the sealed bag inside the larger container designated for solid halogenated organic waste.
-
Glassware: Contaminated, non-disposable glassware should be rinsed with a small amount of a suitable solvent. The first rinse (rinsate) must be collected and disposed of as halogenated liquid waste (see Protocol 2). Subsequent rinses can typically be managed as non-hazardous waste, pending institutional policy.
Emergency Procedures: Spill Management
Your response to a spill depends entirely on its size and your level of training.
-
Small Spill (Can be cleaned up in <10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing full PPE (lab coat, goggles, double nitrile gloves), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad.[12]
-
Carefully sweep or scoop the absorbent material and the spilled chemical into a container.
-
Seal and label the container as hazardous waste, detailing all contents.[8]
-
Clean the spill area with soap and water. Dispose of any contaminated cleaning materials as hazardous waste.
-
-
Large Spill or Unknown Hazard:
-
EVACUATE the area immediately.[8]
-
Alert others to leave the laboratory and close the doors.
-
If there is an immediate fire or health risk, activate the nearest fire alarm.
-
Call your institution's emergency number or 911. Report the nature and location of the spill.[8]
-
Do not re-enter the area until it has been cleared by trained emergency response personnel.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-Bromo-4',4''-dichlorotrityl alcohol waste.
Caption: Decision workflow for segregating and disposing of waste containing 4-Bromo-4',4''-dichlorotrityl alcohol.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
WASTE MANAGEMENT. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025, May 21). [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. (2024, June 17). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022, April 11). [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. (2018, November 28). [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Medium. (2024, July 8). [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. (2025, March 4). [Link]
-
How to Handle Research Compounds Safely. Maxed Out Compounds. (2025, September 5). [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]
-
4-Bromobenzyl alcohol. PubChem, National Institutes of Health. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptide Sciences. (2025, November 21). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
-
MSDS of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol. Capot Chemical. (2026, January 29). [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. hscprep.com.au [hscprep.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. peptide24.store [peptide24.store]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
